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  • Product: 5-Chloro-2-methoxy-4-nitropyridine
  • CAS: 719305-32-5

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Chloro-2-methoxy-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Chloro-2-methoxy-4-nitropyridine. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Chloro-2-methoxy-4-nitropyridine. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful implementation in your research.

Introduction: The Strategic Importance of 5-Aryl-2-methoxy-4-nitropyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of the pyridine ring through cross-coupling reactions is a critical strategy in drug discovery. 5-Chloro-2-methoxy-4-nitropyridine is a valuable building block, offering a reactive site for the introduction of diverse aryl and heteroaryl moieties via the Suzuki-Miyaura reaction. The resulting 5-aryl-2-methoxy-4-nitropyridine derivatives are key intermediates for the synthesis of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[1][2] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]

Scientific Principles and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

The Role of Substituents in 5-Chloro-2-methoxy-4-nitropyridine

The reactivity of 5-Chloro-2-methoxy-4-nitropyridine in the Suzuki-Miyaura coupling is significantly influenced by its substituents:

  • The Chloro Group: The chlorine atom at the 5-position is the leaving group in the oxidative addition step. While less reactive than bromo or iodo substituents, the electron-deficient nature of the pyridine ring enhances its reactivity towards palladium insertion.[3]

  • The Nitro Group: The strongly electron-withdrawing nitro group at the 4-position further activates the C-Cl bond towards oxidative addition, making the reaction more facile.[4]

  • The Methoxy Group: The electron-donating methoxy group at the 2-position can have a dual role. It can increase electron density on the ring, which might slightly deactivate the C-Cl bond. However, its ortho-position to the nitrogen atom can also influence the coordination of the pyridine to the palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is depicted below.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdCl->ArPdArB Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' ArPdArB->Product Reductive Elimination Regen_Pd0 Pd(0)L_n ArPdArB->Regen_Pd0 ArX 5-Chloro-2-methoxy-4-nitropyridine ArB Arylboronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-methoxy-4-nitropyridine with a generic arylboronic acid.

Materials and Reagents
  • 5-Chloro-2-methoxy-4-nitropyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

General Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Reagents: - 5-Chloro-2-methoxy-4-nitropyridine - Arylboronic acid - Base - Catalyst/Ligand Glassware Assemble and Flame-Dry Glassware under Inert Gas Charge_Flask Charge Schlenk Flask with Solid Reagents Evacuate_Backfill Evacuate and Backfill with Inert Gas (3x) Charge_Flask->Evacuate_Backfill Add_Solvent Add Anhydrous Solvent(s) via Syringe Evacuate_Backfill->Add_Solvent Heat_Stir Heat to Desired Temperature with Vigorous Stirring Add_Solvent->Heat_Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Celite (optional) Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry_Concentrate Dry Organic Layer and Concentrate Extract->Dry_Concentrate Purify Purify by Flash Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxy-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • If using a solid catalyst and ligand, add them to the flask at this stage (e.g., Pd(PPh₃)₄ (3-5 mol%)).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 1,4-dioxane, or a mixture of toluene/water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition (if liquid):

    • If using a catalyst system that is prepared as a solution (e.g., Pd₂(dba)₃ with a ligand), add the catalyst solution via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methoxy-4-nitropyridine.

Data Presentation: Representative Transformations

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 5-Chloro-2-methoxy-4-nitropyridine with various arylboronic acids. These conditions are based on established protocols for similar electron-deficient chloropyridines and may require optimization for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110890-98
33,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF901680-90
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane1001275-85
53-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)901870-80

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Consider using a pre-catalyst.
Insufficiently anhydrous conditionsFlame-dry glassware and use anhydrous solvents.
Ineffective baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Formation of side products Protodeborylation of the boronic acidUse a higher concentration of the boronic acid (1.5-2.0 equiv). Use a less aqueous solvent system.
Homocoupling of the boronic acidEnsure the reaction is thoroughly degassed to remove oxygen.
Reduction of the nitro groupUse milder reaction conditions if possible. This is a known side reaction for nitroarenes, though often not significant under standard Suzuki conditions.
Difficult purification Residual palladiumFilter the reaction mixture through a pad of Celite before work-up. Consider using a palladium scavenger.

References

  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Czaplicki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2347.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391.
  • Kim, D., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
  • ResearchGate. (2025, October 17). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)
  • Beller, M., et al. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(13), 2724-2727.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (n.d.). Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)
  • Beller, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3058-3064.
  • Li, G., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 221-224.
  • Benchchem. (2025).
  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7431.
  • Al-Masri, Z., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4585.
  • Ackermann, L., et al. (2015). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 5-Chloro-2-methoxy-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Chloro-2-methoxy-4-nitropyridine 5-Chloro-2-methoxy-4-nitropyridine is a highly versatile heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-methoxy-4-nitropyridine

5-Chloro-2-methoxy-4-nitropyridine is a highly versatile heterocyclic building block pivotal in medicinal chemistry and the broader field of organic synthesis.[1][2] Its utility stems from a precisely arranged substitution pattern on the pyridine ring, which is a common and privileged scaffold in numerous approved drugs.[2] The molecule is engineered for facile functionalization via Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing C-N, C-O, and C-S bonds on aromatic systems.[3][4]

The reactivity of this substrate is dictated by its electronic architecture:

  • The Nitro Group (NO₂): Positioned para to the chlorine leaving group, this potent electron-withdrawing group strongly activates the pyridine ring for nucleophilic attack.[5][6] It stabilizes the negatively charged intermediate, lowering the activation energy of the reaction.[3]

  • The Pyridine Nitrogen: As an integral part of the aromatic ring, the nitrogen atom is inherently electron-withdrawing, further reducing the electron density of the ring and increasing its electrophilicity. This makes pyridines more susceptible to nucleophilic attack than their benzene analogs.[3][7]

  • The Chlorine Atom (Cl): A good leaving group at the C5 position, it is readily displaced by a wide range of nucleophiles.

  • The Methoxy Group (OCH₃): Located at the C2 position, this group can influence the molecule's electronic properties, solubility, and conformation, which can be critical for the biological activity of its derivatives.

These features make 5-Chloro-2-methoxy-4-nitropyridine an ideal starting material for creating diverse libraries of substituted pyridines for screening and lead optimization in drug discovery programs.[1][2]

The SNAr Reaction Mechanism: A Stepwise Pathway

The nucleophilic aromatic substitution of 5-Chloro-2-methoxy-4-nitropyridine proceeds through a well-established two-step addition-elimination mechanism.[3][5][8] This pathway is distinct from SN1 and SN2 reactions, as it involves an attack on an sp²-hybridized carbon within an aromatic system.[9]

The key steps are:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine (the ipso-carbon). This step is typically the rate-determining step of the reaction and results in the disruption of the ring's aromaticity.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. The pyridine nitrogen also participates in this charge delocalization.

  • Elimination and Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: Figure 1: General Mechanism of the SNAr Reaction.

Note: The DOT script above is a conceptual representation. For actual chemical structures, image files would be embedded.

Experimental Protocols: Synthesis of Functionalized Pyridines

The following protocols provide detailed, step-by-step methodologies for the reaction of 5-Chloro-2-methoxy-4-nitropyridine with representative nucleophiles.

Safety Precautions: Always handle nitropyridine derivatives with care as they are potentially toxic.[8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental_Workflow Figure 2: General Experimental Workflow for SNAr start Start dissolve Dissolve 5-Chloro-2-methoxy-4-nitropyridine in appropriate solvent start->dissolve add_reagents Add Nucleophile (and Base, if required) dissolve->add_reagents react Heat Reaction Mixture (e.g., Reflux or specified temp.) add_reagents->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 5-Chloro-2-methoxy-4-nitropyridine

Executive Summary The reduction of halonitroarenes is a critical transformation in pharmaceutical and agrochemical synthesis. For 5-chloro-2-methoxy-4-nitropyridine , the objective is to reduce the nitro group (-NO₂) to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of halonitroarenes is a critical transformation in pharmaceutical and agrochemical synthesis. For 5-chloro-2-methoxy-4-nitropyridine , the objective is to reduce the nitro group (-NO₂) to an amine (-NH₂) to yield 4-amino-5-chloro-2-methoxypyridine , without compromising the labile carbon-chlorine (C-Cl) bond. This application note details a field-proven, highly chemoselective hydrogenation protocol utilizing a sulfided Platinum on Carbon (Pt/C-S) catalyst to completely suppress competitive hydrodehalogenation.

Mechanistic Causality & Catalyst Selection

The primary challenge in this workflow is the thermodynamic and kinetic competition between nitro reduction (the Haber mechanism) and hydrodehalogenation. In 5-chloro-2-methoxy-4-nitropyridine, the electron-withdrawing nature of the pyridine ring and the methoxy group significantly weakens the C-Cl bond, making it highly susceptible to oxidative addition by transition metals.

  • The Pitfall of Palladium: Standard Palladium on Carbon (Pd/C) is the traditional workhorse for nitro reductions. However, Pd has a strong affinity for halogens and readily inserts into the C-Cl bond, leading to rapid and often complete hydrodechlorination[1].

  • The Platinum Advantage: Platinum nanoparticles inherently exhibit a higher activation barrier for C-Cl oxidative addition compared to Palladium, favoring the adsorption of the polar -NO₂ group[2].

  • Catalyst Poisoning for Precision: To achieve >99% chemoselectivity, the catalyst must be modified. Utilizing a sulfided Platinum catalyst (Pt/C-S) introduces sulfur atoms that selectively bind to the highly active edge and corner sites of the Pt lattice—the exact sites responsible for C-Cl cleavage. The planar sites remain active and sterically accommodate the stepwise reduction of the nitro group[3].

Reaction Pathway & Selectivity Diagram

Pathway SM 5-Chloro-2-methoxy- 4-nitropyridine Intermediate Nitroso / Hydroxylamine Intermediates SM->Intermediate + H2 (Fast) Impurity 2-Methoxy- 4-aminopyridine (Impurity) SM->Impurity Pd/C (C-Cl Cleavage) Product 4-Amino-5-chloro- 2-methoxypyridine (Target) Intermediate->Product + H2 (Pt/C-S) Product->Impurity Over-reduction

Chemoselective hydrogenation pathway vs. competitive hydrodehalogenation.

Catalyst Screening & Optimization Data

The following table summarizes the causal relationship between catalyst choice and product distribution, demonstrating why standard conditions fail for this specific substrate.

Catalyst SystemConversion (%)Selectivity: Target Amine (%)Selectivity: Dehalogenated (%)Mechanistic Observation
10% Pd/C > 99< 5> 95Uncontrolled C-Cl oxidative addition.
5% Pt/C (Standard) > 998218Moderate intrinsic selectivity; requires strict H₂ monitoring.
5% Pt/C + Morpholine > 99946Amine additive partially suppresses active dehalogenation sites.
5% Pt/C (Sulfided) > 99 > 99 < 1 Optimal. Sulfur poisons edge sites, preventing C-Cl cleavage.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By calculating the exact theoretical hydrogen uptake and strictly controlling the solvent environment, researchers can prevent over-reduction regardless of minor variations in catalyst activity.

Reagents & Equipment
  • Substrate: 5-Chloro-2-methoxy-4-nitropyridine (10.0 mmol, 1.88 g)

  • Catalyst: 5% Pt/C, Sulfided (94 mg, 5 wt% relative to substrate)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc), 40 mL

  • Equipment: Parr shaker or automated hydrogenation autoclave with precise pressure monitoring.

Reaction Setup & Execution
  • Solvent Selection: Dissolve 1.88 g of the substrate in 40 mL of anhydrous EtOAc.

    • Causality: EtOAc is strictly chosen over methanol or ethanol. Alcohols can act as hydrogen donors and increase the solubility of any trace HCl generated, which would autocatalyze further dehalogenation. EtOAc keeps the system aprotic and non-polar.

  • Catalyst Loading: Add 94 mg of 5% Pt/C (Sulfided) to the reaction vessel.

  • System Purging (Safety & Integrity): Seal the vessel. Purge the system with inert Nitrogen (N₂) three times (pressurize to 3 bar, then release) to remove oxygen. This prevents explosive H₂/O₂ mixtures and stops the unwanted oxidation of the sensitive hydroxylamine intermediate back to the nitroso state.

  • Hydrogenation (Self-Validating Step): Pressurize the vessel with H₂ gas to exactly 3.0 bar (approx. 43.5 psi) . Maintain the temperature at 20–25 °C .

    • Causality: Elevated temperatures provide the kinetic energy required to overcome the C-Cl cleavage activation barrier. Keep the reaction at room temperature.

    • Validation Check: Calculate the theoretical pressure drop for exactly 30.0 mmol of H₂ (3 equivalents) based on your specific vessel volume using the ideal gas law ( PV=nRT ). Stop the reaction immediately when this theoretical pressure drop is achieved (typically within 2–4 hours).

Workup & Isolation
  • Venting: Vent the remaining H₂ gas and purge the vessel with N₂ three times.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C-S catalyst. Wash the pad with 20 mL of fresh EtOAc.

    • Safety Warning: Do not let the filter cake dry completely in air. Spent hydrogenation catalysts are highly pyrophoric when exposed to oxygen.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude 4-amino-5-chloro-2-methoxypyridine. The product can be used directly or recrystallized from heptane/EtOAc if ultra-high purity is required.

Analytical Validation

To verify the success of the chemoselective reduction, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆): Confirm the retention of the chlorine atom by observing the two distinct, uncoupled pyridine aromatic singlets (para-like arrangement). If hydrodechlorination occurs, the loss of the chlorine atom will result in a new aromatic proton, shifting the integration and creating a distinct ortho/meta coupling pattern.

  • LC-MS: The target mass is [M+H]⁺ = 159.0 (for the ³⁵Cl isotope). The presence of a significant peak at m/z 125.1 indicates the formation of the dehalogenated impurity (2-methoxy-4-aminopyridine).

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Application

The Versatile Intermediate: 5-Chloro-2-methoxy-4-nitropyridine in Modern Agrochemical Synthesis

Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous herbicides, fungicides, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous herbicides, fungicides, and insecticides.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's biological activity and mode of action. Among the vast array of pyridine-based intermediates, 5-Chloro-2-methoxy-4-nitropyridine stands out as a highly versatile building block. Its unique electronic and steric properties, conferred by the chloro, methoxy, and nitro groups, make it a valuable precursor for the synthesis of complex agrochemical active ingredients.[3] This guide provides an in-depth exploration of the applications of 5-Chloro-2-methoxy-4-nitropyridine in agrochemical synthesis, complete with detailed application notes and experimental protocols for researchers and professionals in the field.

Core Chemistry: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 5-Chloro-2-methoxy-4-nitropyridine is primarily rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 4-position. This activation is crucial for the displacement of the chloro group at the 5-position by a variety of nucleophiles.

The SNAr mechanism in this context proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient carbon atom bonded to the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.[4] The stability of the Meisenheimer complex, which is enhanced by the resonance delocalization of the negative charge by the nitro group, is a key factor in facilitating this reaction.

Application in Herbicide Synthesis: Building the Core of Acetolactate Synthase (ALS) Inhibitors

A significant application of 5-Chloro-2-methoxy-4-nitropyridine and its related isomers is in the synthesis of herbicides that inhibit the acetolactate synthase (ALS) enzyme.[5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][7] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. Herbicides targeting ALS are highly effective at low application rates and are used extensively in modern agriculture.[5]

Two prominent examples of ALS-inhibiting herbicides whose synthesis can involve intermediates derived from substituted chloronitropyridines are Penoxsulam and Florasulam.[8][9][10][11]

Synthesis of a Precursor for Triazolopyrimidine Sulfonamide Herbicides (e.g., Penoxsulam)

Penoxsulam is a broad-spectrum herbicide used for weed control in rice and other crops.[8] Its synthesis involves the coupling of a triazolopyrimidine core with a substituted benzenesulfonyl chloride.[3] While specific patents for Penoxsulam may detail various synthetic routes, the construction of the triazolopyrimidine moiety can be envisioned to start from a functionalized pyridine intermediate like 5-Chloro-2-methoxy-4-nitropyridine.

A key transformation in this synthetic strategy is the nucleophilic substitution of the chloro group with an appropriate amine, followed by further cyclization and functional group manipulations to construct the desired triazolopyrimidine ring system.

Below is a representative protocol for a key nucleophilic substitution step that would be central to the synthesis of a precursor for this class of herbicides.

Experimental Protocol: Nucleophilic Substitution with an Aromatic Amine

This protocol describes the reaction of a generic activated chloronitropyridine with a substituted aniline, a foundational step in building the core structure of many agrochemicals.

Materials:

  • 5-Chloro-2-methoxy-4-nitropyridine

  • Substituted aniline (e.g., 2,6-difluoroaniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 5-Chloro-2-methoxy-4-nitropyridine (1.0 eq) and anhydrous DMF.

  • Stir the mixture under an inert atmosphere until the starting material is fully dissolved.

  • Add potassium carbonate (2.0 eq) to the solution.

  • In a separate flask, dissolve the substituted aniline (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the aniline solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-methoxy-4-nitropyridin-5-amine.

Quantitative Data (Representative):

Starting MaterialNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
5-Chloro-2-methoxy-4-nitropyridine2,6-difluoroanilineK₂CO₃DMF90585-95

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of 5-Chloro-2-methoxy-4-nitropyridine in the synthesis of a key agrochemical intermediate.

G start 5-Chloro-2-methoxy-4-nitropyridine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Nucleophile (e.g., Arylamine) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->reaction intermediate N-Aryl-2-methoxy-4-nitropyridin-5-amine reaction->intermediate downstream Further Synthetic Transformations (e.g., Reduction, Cyclization) intermediate->downstream product Agrochemical Active Ingredient (e.g., Herbicide Precursor) downstream->product

Caption: Synthetic workflow for an agrochemical precursor.

Potential in Fungicide and Insecticide Synthesis

While the application of 5-Chloro-2-methoxy-4-nitropyridine is well-established in herbicide synthesis, its potential extends to the development of novel fungicides and insecticides. The substituted aminopyridine core, readily accessible from this intermediate, is a versatile scaffold that can be further elaborated to access a wide range of heterocyclic systems with potential biological activity.

For instance, the introduction of different nucleophiles, such as sulfur- or oxygen-based nucleophiles, can lead to intermediates for the synthesis of fungicides. Similarly, modification of the substituents on the pyridine ring can be explored to develop new insecticides that target specific receptors in insects.

The following diagram illustrates the logical relationship of how 5-Chloro-2-methoxy-4-nitropyridine serves as a central building block for diverse agrochemical classes.

G central_hub 5-Chloro-2-methoxy-4-nitropyridine sub_herbicide SNAr with Amines central_hub->sub_herbicide sub_fungicide SNAr with Thio/Oxy Nucleophiles central_hub->sub_fungicide sub_insecticide Further Derivatization central_hub->sub_insecticide herbicide Herbicides (ALS Inhibitors) sub_herbicide->herbicide fungicide Fungicides sub_fungicide->fungicide insecticide Insecticides sub_insecticide->insecticide

Caption: Diverse applications from a central intermediate.

Conclusion and Future Outlook

5-Chloro-2-methoxy-4-nitropyridine is a testament to the power of strategic molecular design in agrochemical research. Its well-defined reactivity, primarily governed by nucleophilic aromatic substitution, provides a reliable and efficient entry point to a diverse array of complex molecules. The continued exploration of its synthetic potential, coupled with a deeper understanding of the structure-activity relationships of its derivatives, will undoubtedly lead to the discovery of new and improved agrochemical solutions for sustainable agriculture. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJWy41Zt4sHTy4eSfv5C-S8H_I-ZbpBGoQO56QJ1MEx10yBYX2KmPsBw1mQ1QWWet_PUHCyI-UB5tE_SYXFOwWkjwgoo-666ywfgKgp4UoKQfLeUZsTh3nnO4vVPxk5lulstedozGOmkcQebgX4mTrROXnrGkfxXUh8MhA3fVTwk9S_h00Gcu4IjdjptF0BemsZXv_C7QKm2MdgLk43tu1zg6w1m1q5AlK9uxias6o7cjPgzsPFW9lk8C_9i0QBvPQToAcpw==]
  • Development of novel pyridine-based agrochemicals: A review - ResearchGate. [URL: https://www.researchgate.net/publication/374621943_Development_of_novel_pyridine-based_agrochemicals_A_review]
  • A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents | Scilit. [URL: https://scilit.net/article/a10787e914041b659c631c51006a868f]
  • Penoxsulam (Ref: XDE 638) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/506.htm]
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. [URL: https://www.mdpi.com/2079-6382/10/9/1175]
  • CN103724353A - Improved synthesis method of penoxsulam - Google Patents. [URL: https://patents.google.
  • 2-Chloro-4-methoxy-5-nitropyridine - Chem-Impex. [URL: https://www.chemimpex.com/product/2-chloro-4-methoxy-5-nitropyridine-cas-607373-83-1]
  • How is 5-Chloro-2-nitropyridine synthesized and what are its applications? - Guidechem. [URL: https://www.guidechem.
  • 5-Chloro-2-nitropyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • Penoxsulam. [URL: https://www.merckvetmanual.com/toxicology/poisonous-plants/penoxsulam]
  • CN104402890A - Preparation method of penoxsulam - Google Patents. [URL: https://patents.google.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [URL: https://www.asian-chemistry.com/index.php/asian-journal-of-chemistry/article/view/10664]
  • EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine - Google Patents. [URL: https://patents.google.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. [URL: https://www.researchgate.net/publication/250080649_Nucleophilic_Substitution_in_Some_5-Chloropyrimidines_Synthesis_and_Properties_of_Condensed_Pyridopyrimidines]
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com. [URL: https://data.epo.org/publication-server/document?i=epdocument&locale=en&pn=3994990&fl=1]
  • Patents & Products - Garg Lab - UCLA. [URL: https://garg.chem.ucla.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. [URL: https://patents.google.
  • Evaluation of the new active FLORASULAM in the product Torpedo Herbicide - APVMA. [URL: https://web.archive.org/web/20080727042842/http://www.apvma.gov.au/products/prs/prs_florasulam.pdf]
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. [URL: https://patents.google.
  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. [URL: https://herbicidesymptoms.ipm.ucanr.
  • Acetolactate Synthase (ALS) | Inhibitors - MedchemExpress.com. [URL: https://www.medchemexpress.com/targets/als.html]
  • Acetolactate synthase - Wikipedia. [URL: https://en.wikipedia.
  • Lecture Inhibition of Amino Acid Synthesis. [URL: https://www.sdstate.edu/sites/default/files/2020-09/PS-383-CH-11-Inhibition-of-Amino-Acid-Synthesis.pdf]
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2515320/]
  • Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine - Benchchem. [URL: https://www.benchchem.com/application-notes/mechanism-and-synthetic-utility-of-nucleophilic-substitution-reactions-on-2-4-dichloro-5-nitropyridine]
  • Understanding florasulam: A selective herbicide active ingredient used in turf management. [URL: https://icl-sf.com/uk-en/news/understanding-florasulam-a-selective-herbicide-active-ingredient-used-in-turf-management/]
  • Nucleophilic Substitution Reactions. [URL: https://www.csus.edu/indiv/m/mackj/chem12b/12bSNReactionsSlides.pdf]
  • Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem. [URL: https://www.lookchem.com/cas-201/20173-49-3.html]
  • Florasulam Herbicide – Selective, Low-Rate Broadleaf Control. [URL: https://www.agropages.com/company-directory/hebei-chengnong-biotech-co-ltd/products-7288.htm]
  • Penoxsulam | Pacific Northwest Pest Management Handbooks. [URL: https://pnwhandbooks.org/weed/agrichemicals/agrichemicals-their-properties/penoxsulam]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-methoxy-4-nitropyridine

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yield and purity. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

I. Synthetic Overview & Core Principles

The synthesis of 5-Chloro-2-methoxy-4-nitropyridine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route commences with the commercially available 2,5-dichloropyridine. This is followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the methoxy group, and finally, an electrophilic aromatic substitution (SₑAr) to install the nitro group at the C4 position.

Understanding the electronic nature of the pyridine ring at each stage is paramount. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene. However, the substituents (chloro and methoxy groups) will influence the regioselectivity of the nitration step.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-Chloro-2-methoxy-4-nitropyridine.

Step 1: Synthesis of 5-Chloro-2-methoxypyridine

This initial step involves the selective methoxylation of 2,5-dichloropyridine. The greater susceptibility of the C2 position to nucleophilic attack is exploited here.

Protocol:

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions to anhydrous methanol (MeOH) at 0 °C. Allow the mixture to stir for 15 minutes to ensure the complete formation of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 2,5-dichloropyridine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-Chloro-2-methoxypyridine as a colorless to light yellow liquid.[1]

Step 2: Nitration of 5-Chloro-2-methoxypyridine

This is the critical step where the nitro group is introduced. The regioselectivity is directed by the existing substituents.

Protocol:

  • Nitrating Mixture Preparation: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃).

  • Reaction Setup: To the chilled nitrating mixture, add 5-Chloro-2-methoxypyridine dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude 5-Chloro-2-methoxy-4-nitropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of 5-Chloro-2-methoxypyridine 1. Incomplete reaction. 2. Presence of moisture deactivating the sodium hydride. 3. Formation of the isomeric 2-chloro-5-methoxypyridine.1. Extend the reaction time and ensure consistent reflux. Monitor by TLC until the starting material is consumed. 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Handle NaH under a strictly inert atmosphere. 3. While the 2-position is more activated, some formation of the 5-methoxy isomer is possible. Purify carefully by vacuum distillation.
Step 2: Low Yield of 5-Chloro-2-methoxy-4-nitropyridine 1. Incomplete nitration. 2. Product decomposition due to excessive temperature. 3. Formation of undesired isomers (e.g., 3-nitro or 5-nitro).1. Increase the reaction time or use a slightly higher concentration of nitric acid. Ensure efficient stirring. 2. Maintain strict temperature control, especially during the addition of the substrate to the nitrating mixture. 3. The 4-position is electronically favored; however, other isomers can form. Purify by recrystallization, which often effectively separates isomers.
Presence of Impurities in the Final Product 1. Unreacted starting material. 2. Isomeric nitro-pyridines. 3. Di-nitrated or hydrolyzed byproducts.1. Ensure the reaction goes to completion by monitoring with TLC/HPLC. 2. Optimize recrystallization conditions (solvent system, cooling rate) to selectively crystallize the desired product. Column chromatography can also be employed. 3. Use the stoichiometric amount of nitrating agent and maintain low temperatures to prevent over-nitration. Hydrolysis of the chloro-group can occur if the work-up is not performed promptly or if there is excessive water in the reaction mixture.
Reaction Stalls or is Sluggish 1. Insufficiently strong nitrating agent. 2. Low reaction temperature.1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. While initial cooling is crucial, allowing the reaction to proceed at room temperature for a period can drive it to completion.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the methoxylation of 2,5-dichloropyridine performed before nitration?

A1: The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. By introducing it first, we activate the pyridine ring (albeit still less reactive than benzene) and direct the incoming nitro group to the desired C4 position (para to the methoxy group). If nitration were attempted on 2,5-dichloropyridine first, the reaction would be significantly more difficult due to the deactivating nature of the two chloro substituents, and the regioselectivity would be less predictable.

Q2: What is the role of sulfuric acid in the nitration step?

A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.

Q3: How can I effectively monitor the progress of the nitration reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The product, being more polar due to the nitro group, will have a lower Rƒ value. For more quantitative analysis, HPLC is recommended.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. It must be handled under an inert atmosphere and quenched with extreme care.

  • Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. It should be prepared and handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of reagents should be done slowly and at low temperatures to control the exothermic nature of the reaction.

Q5: Are there alternative methods for the nitration step?

A5: While mixed acid is the most common method, other nitrating systems exist, such as using dinitrogen pentoxide (N₂O₅).[2][3] However, these reagents are often more hazardous and less readily available. For most laboratory and industrial applications, the mixed acid system provides a reliable and scalable solution.

V. Visualizing the Process

Synthetic Workflow

Synthesis_Workflow 2,5-Dichloropyridine 2,5-Dichloropyridine 5-Chloro-2-methoxypyridine 5-Chloro-2-methoxypyridine 2,5-Dichloropyridine->5-Chloro-2-methoxypyridine  NaH, MeOH Reflux   5-Chloro-2-methoxy-4-nitropyridine 5-Chloro-2-methoxy-4-nitropyridine 5-Chloro-2-methoxypyridine->5-Chloro-2-methoxy-4-nitropyridine  HNO₃, H₂SO₄ 0 °C to RT   Purified Product Purified Product 5-Chloro-2-methoxy-4-nitropyridine->Purified Product  Recrystallization  

Caption: Synthetic pathway for 5-Chloro-2-methoxy-4-nitropyridine.

Troubleshooting Logic for Low Yield in Nitration

Troubleshooting_Nitration Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check TLC/HPLC Decomposition? Decomposition? Low Yield->Decomposition? Check for charring Isomer Formation? Isomer Formation? Low Yield->Isomer Formation? Check NMR/MS Extend Reaction Time Extend Reaction Time Incomplete Reaction?->Extend Reaction Time Increase [HNO₃] Increase [HNO₃] Incomplete Reaction?->Increase [HNO₃] Maintain Low Temperature Maintain Low Temperature Decomposition?->Maintain Low Temperature Optimize Purification Optimize Purification Isomer Formation?->Optimize Purification

Sources

Optimization

Troubleshooting low solubility of 5-Chloro-2-methoxy-4-nitropyridine in organic solvents

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and dissolution of highly functionalized heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and dissolution of highly functionalized heterocyclic compounds. 5-Chloro-2-methoxy-4-nitropyridine (CAS 719305-32-5) [1] is notoriously stubborn to dissolve in standard organic solvents. This guide is designed to help researchers, chemists, and drug development professionals understand the structural causality behind this issue and provide field-proven, self-validating protocols to achieve complete dissolution without compromising the compound's integrity.

FAQ 1: Mechanistic Causes of Low Solubility

Q: Why is 5-Chloro-2-methoxy-4-nitropyridine so poorly soluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate?

A: The solubility profile of this compound is dictated by its high lattice energy and strong intermolecular forces. The molecule features a planar pyridine ring substituted with highly polar functional groups: a chloro group, a methoxy group, and a strongly electron-withdrawing nitro group[1].

  • Dipole-Dipole Interactions: The opposing electronegativities of the substituents create a massive permanent dipole moment across the molecule.

  • Pi-Pi Stacking: The electron-deficient nature of the pyridine ring (exacerbated by the 4-nitro group) allows the planar molecules to stack tightly in the solid state.

Standard moderately polar solvents (like DCM or ethyl acetate) lack the dielectric constant required to disrupt these strong crystal lattice interactions. Overcoming this requires solvents with high dielectric constants that can effectively solvate the individual dipoles[2].

FAQ 2: Solvent Selection & Degradation Risks

Q: Which solvents are best for dissolving this compound, and are there any solvents I should strictly avoid?

A: You must use Polar Aprotic Solvents (e.g., DMSO, DMF, or NMP). These solvents possess high dielectric constants (ε > 36) and strong dipole moments, allowing them to break the crystal lattice without acting as nucleophiles[2].

Crucial Warning: Strictly avoid heating this compound in Polar Protic Solvents (e.g., methanol, ethanol) or using them in the presence of a base. The 4-nitro group is highly electron-withdrawing, making the C4 and C5 positions of the pyridine ring extremely electrophilic. Exposing this compound to nucleophilic solvents can trigger unintended Nucleophilic Aromatic Substitution (SNAr) , leading to the displacement of the nitro or chloro group[3].

Solvent Selection Matrix
Solvent ClassExample SolventDielectric Constant (ε)Dipole Moment (D)Solubilization PotentialSNAr Degradation Risk
Polar Aprotic DMSO46.73.96ExcellentLow
Polar Aprotic DMF36.73.82ExcellentLow
Polar Aprotic Acetonitrile37.53.92GoodLow
Moderately Polar Dichloromethane8.91.60Poor to ModerateLow
Polar Protic Methanol32.71.70ModerateHigh (Nucleophilic)
Non-Polar Hexane1.90.00InsolubleLow

(Data derived from standard solvent polarity indices[2])

Visualizing the Workflows and Risks

Below is the recommended workflow for safely dissolving the compound, followed by the mechanistic pathway of degradation if improper solvents are chosen.

Workflow Start Solid 5-Chloro-2-methoxy-4-nitropyridine Step1 Add Polar Aprotic Solvent (e.g., DMSO, DMF) Start->Step1 Eval1 Fully Dissolved? Step1->Eval1 Step2 Sonication (10-15 min) Ambient Temp Eval1->Step2 No Success Proceed to Assay/Reaction Eval1->Success Yes Eval2 Fully Dissolved? Step2->Eval2 Step3 Gentle Heating (Max 40-50°C) Eval2->Step3 No Eval2->Success Yes Eval3 Fully Dissolved? Step3->Eval3 Eval3->Success Yes Fail Add Co-solvent (e.g., THF or DCM) Eval3->Fail No

Workflow for dissolving 5-Chloro-2-methoxy-4-nitropyridine without degradation.

SNArPathway Compound 5-Chloro-2-methoxy-4-nitropyridine (Highly Electrophilic) Nucleophile Protic/Nucleophilic Solvent (e.g., MeOH + Heat) Compound->Nucleophile Improper Solvent Choice Meisenheimer Meisenheimer Complex (C4 or C5 Attack) Nucleophile->Meisenheimer Nucleophilic Attack PathA Displacement of -NO2 (Major Degradant) Meisenheimer->PathA Fast (C4 activated) PathB Displacement of -Cl (Minor Degradant) Meisenheimer->PathB Slow (C5 activated)

SNAr degradation risk when using nucleophilic solvents with halonitropyridines.

Experimental Protocols

Q: How can I safely prepare a high-concentration stock solution (e.g., 100 mM) for my assays?

A: Follow this self-validating protocol. It prioritizes physical disruption (sonication) over thermal disruption (heating) to minimize any risk of thermal degradation or side reactions.

Step-by-Step Methodology: Preparation of a 100 mM Stock Solution
  • Weighing: Accurately weigh 18.86 mg of 5-Chloro-2-methoxy-4-nitropyridine (MW: 188.57 g/mol ) into a clean, dry amber glass vial.

    • Causality: Amber glass is used to prevent potential UV-catalyzed degradation of the nitro-aromatic system over prolonged storage.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, degassed DMSO (or DMF) to the vial.

  • Physical Disruption (Sonication): Seal the vial and place it in an ultrasonic bath at ambient temperature (20–25°C) for 10 to 15 minutes.

    • Causality: Sonication provides localized cavitation energy to break the strong pi-pi stacking in the crystal lattice without raising the bulk temperature to degradation thresholds.

  • Visual Inspection: Hold the vial against a light source. If the solution is completely transparent with no suspended particulates, proceed to Step 6.

  • Gentle Heating (If necessary): If particulates remain, warm the vial in a water bath at 40°C for 5 minutes. Do not exceed 50°C.

  • Self-Validating Quality Control: Withdraw a 1 µL aliquot, dilute it in 1 mL of Acetonitrile, and inject it into an LC-MS (or spot on a TLC plate). Confirm the presence of a single peak corresponding to the intact mass ( m/z 189 [M+H]+ ).

    • Causality: This step validates that complete dissolution was achieved without inducing SNAr degradation or hydrolysis, establishing a reliable baseline for your downstream assays.

References

  • ResearchGate. "Polarity Index" (Solvent Dielectric Constants and Polarity Data). URL: [Link]

  • Abramovitch, R. A., Helmer, F., & Liveris, M. "Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution". Journal of the Chemical Society B: Physical Organic, RSC Publishing (1968). URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Selective Reduction of 5-Chloro-2-methoxy-4-nitropyridine

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support center for professionals engaged in the synthesis and development of pyridine-based compounds. This guide addresses the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support center for professionals engaged in the synthesis and development of pyridine-based compounds. This guide addresses the common and often complex challenges encountered during the reduction of 5-Chloro-2-methoxy-4-nitropyridine to its corresponding amine, a critical transformation in the synthesis of many pharmaceutical intermediates.

The inherent chemical functionalities of this substrate—an electron-deficient pyridine ring, a labile chloro-substituent, and a reducible nitro group—demand a carefully considered approach to avoid unwanted side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.

Core Principles: Navigating the Reaction Landscape

The primary challenge in this reduction is achieving high chemoselectivity: reducing the 4-nitro group to an amine while preserving the 5-chloro and 2-methoxy groups. The two most prevalent side reactions are hydrodechlorination (loss of the chlorine atom) and incomplete reduction , leading to the formation of intermediates such as nitroso and hydroxylamine species, which can further react to form dimeric impurities (azoxy and azo compounds).[1][2]

Success hinges on the judicious selection of the reduction method and precise control of reaction conditions. The choice between catalytic hydrogenation and chemical reduction is the most critical decision point.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrodechlorination (loss of the C5-chloro group) during my catalytic hydrogenation with Pd/C. How can I prevent this?

A1: This is the most common side reaction when using standard palladium-on-carbon (Pd/C) catalysts. Palladium is highly active for the hydrogenolysis of aryl halides, a process known as hydrodehalogenation.[3][4]

Causality: The mechanism involves oxidative addition of the C-Cl bond to the palladium surface, followed by reductive elimination. This pathway is often competitive with nitro group reduction.

Solutions:

  • Change the Catalyst: Switch to a catalyst with lower inherent activity for C-Cl bond cleavage.

    • Raney Nickel: Often an excellent choice for reducing nitro groups in the presence of chloro-substituents.[4][5] It is generally less prone to causing dehalogenation compared to palladium.

    • Sulfided Platinum on Carbon (Pt/C): The addition of sulfur selectively poisons the catalyst sites responsible for hydrodechlorination while retaining high activity for nitro group reduction. Sulfided Pt/C is a highly recommended option for preserving halogens.[3]

  • Use a Catalyst Modifier/Poison: In some systems, adding a small amount of a catalyst poison like quinoline or diethyl sulfide can suppress the hydrodehalogenation reaction. This requires careful optimization.

  • Switch to a Non-Catalytic Method: If dechlorination persists, moving away from catalytic hydrogenation is the most robust solution. (See Q3).

Q2: My reaction is sluggish or incomplete, and I'm seeing a mixture of colored impurities. What are the likely causes and solutions?

A2: A stalled reaction often results in the accumulation of reduction intermediates. The reduction of a nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂).[1] The intermediate nitroso (R-NO) and hydroxylamine (R-NHOH) species can condense to form azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which are often highly colored and can be difficult to separate from the final product.

Potential Causes & Solutions:

  • Insufficient Reductant/Hydrogen:

    • Catalytic Hydrogenation: Ensure the system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for lab scale).[6] Inadequate stirring can also lead to poor hydrogen mass transfer.[5]

    • Chemical Reduction: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂ or Fe).

  • Poor Catalyst Activity:

    • The catalyst may have lost activity due to age or improper storage. Use fresh, high-quality catalyst.

    • The starting material or solvent may contain impurities that act as catalyst poisons (e.g., sulfur compounds). Purifying the starting material or using a higher-purity solvent can resolve this. Increasing the catalyst loading may also help overcome minor impurities.[6]

  • Sub-optimal Reaction Conditions:

    • Temperature: Many reductions are run at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes be required to drive the reaction to completion. However, be aware that higher temperatures can also increase the rate of side reactions like dechlorination.[7]

    • Solvent: The choice of solvent can impact both substrate solubility and reaction rate. Protic solvents like ethanol or methanol are common for catalytic hydrogenations, while ethyl acetate is often used with SnCl₂.

Q3: Which non-catalytic reduction methods are most suitable for this substrate to completely avoid dehalogenation?

A3: Chemical reduction methods that proceed via single-electron transfer mechanisms are excellent for selectively reducing nitro groups without affecting aryl chlorides.[8]

Recommended Methods:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is a very mild and highly chemoselective reagent.[4] It is compatible with a wide range of functional groups, including ketones, esters, and halogens.[3] The reaction is typically run in solvents like ethanol or ethyl acetate.

  • Iron Powder in Acid (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method.[3][8] The reaction is heterogeneous and requires an acidic medium (hydrochloric acid or acetic acid) to proceed. It is highly effective for large-scale synthesis.

  • Zinc Powder in Acid (Zn/AcOH): Similar to iron, zinc in acidic conditions provides a mild method for nitro group reduction and is a reliable alternative.[4]

Comparison of Recommended Reduction Methods
Reagent/CatalystKey AdvantageMajor Drawback/Side ReactionTypical Conditions
Pd/C, H₂ High activity, commonHigh risk of dechlorination Methanol/Ethanol, RT, 1 atm H₂
Raney Ni, H₂ Low risk of dechlorinationPyrophoric, requires careful handlingEthanol, RT, 1 atm H₂
Fe / HCl Cost-effective, robust, no dechlorinationRequires acidic workup, iron saltsEthanol/Water, Reflux
SnCl₂·2H₂O Excellent chemoselectivity , mildStoichiometric tin waste, basic workupEthanol or Ethyl Acetate, RT to 50°C
Q4: How should I monitor the reaction to identify intermediates and prevent side reactions?

A4: Careful reaction monitoring is crucial for optimization and for knowing when the reaction is truly complete.

  • Thin-Layer Chromatography (TLC): This is the most common and immediate method.[6]

    • Procedure: Co-spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product (typically at a lower Rf) indicates progress.

    • Identifying Intermediates: You may observe faint, transient spots between the starting material and product, which could be intermediates like the hydroxylamine. If these spots persist, it indicates a stalled reaction. The formation of a non-polar, colored spot near the solvent front could indicate an azo/azoxy dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive analysis, LC-MS is invaluable.[6] It allows you to confirm the mass of the desired product and identify the masses of any byproducts, such as the dechlorinated product or dimeric impurities.

Visualizing Reaction Pathways and Troubleshooting

The diagrams below illustrate the desired reaction pathway versus the common side reactions and a logical workflow for troubleshooting common issues.

SM 5-Chloro-2-methoxy- 4-nitropyridine DP Desired Product: 5-Chloro-2-methoxy-4-aminopyridine SM->DP Selective Reduction IR Incomplete Reduction Intermediates (Nitroso, Hydroxylamine) SM->IR Insufficient Reductant DECHLOR Dechlorination Product: 2-Methoxy-4-aminopyridine SM->DECHLOR Aggressive Catalyst (e.g., Pd/C) IR->DP Further Reduction DIMER Dimeric Impurities (Azoxy, Azo) IR->DIMER Condensation

Caption: Desired reaction pathway vs. common side reactions.

cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution P1 Significant Dechlorination (by LC-MS) C1 Overly active catalyst (e.g., Pd/C) P1->C1 P2 Incomplete Reaction (Intermediates on TLC) C2 Insufficient reductant or poor catalyst activity P2->C2 S1 1. Switch to Raney Ni or Sulfided Pt/C. 2. Use chemical reduction (SnCl₂, Fe/HCl). C1->S1 S2 1. Use fresh catalyst/reagent. 2. Increase stoichiometry or H₂ pressure. 3. Gently warm the reaction. C2->S2

Caption: Troubleshooting workflow for common reduction issues.

Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is highly recommended for its excellent chemoselectivity and mild conditions.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-Chloro-2-methoxy-4-nitropyridine (1.0 eq).

  • Solvent Addition: Add absolute ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate). Stir to dissolve.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution in portions. The reaction is often exothermic.

  • Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH 8-9). A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of celite, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-methoxy-4-aminopyridine. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Selective Catalytic Hydrogenation with Raney Nickel

This protocol is a good alternative to Pd/C to avoid dechlorination. CAUTION: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Setup: To a round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar, add the 5-Chloro-2-methoxy-4-nitropyridine (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in water or ethanol). Never allow Raney Nickel to become dry.

  • Hydrogenation: Seal the flask, then carefully evacuate and backfill with hydrogen gas (H₂). Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Once complete, carefully vent the excess hydrogen and flush the flask with an inert gas.

    • CAUTION: The catalyst is still active. Filter the reaction mixture through a pad of celite to remove the Raney Nickel. Keep the celite pad wet with solvent during filtration.

    • Wash the celite pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine. Purify as needed.

References
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • selective reduction of nitro group without affecting other functional groups - Benchchem.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem. 2024.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Adv. 2022.
  • What method can be used for reduction of aryl nitro group? - ResearchGate.
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Org. Process Res. Dev. 2020.
  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules 2024.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate.
  • Catalytic Hydrogenation Reaction - AZoM.

Sources

Optimization

Technical Support Center: 5-Chloro-2-methoxy-4-nitropyridine Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 5-Chloro-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 5-Chloro-2-methoxy-4-nitropyridine (CAS: 719305-32-5) .

This highly functionalized, electron-deficient building block is frequently utilized in the synthesis of complex pharmaceuticals, including BCL6 inhibitors for oncology applications 1. However, the very electronic properties that make it a valuable synthetic intermediate also render it highly unstable under improper storage conditions. Similar to other substituted chloropyridines and aromatic amines, exposure to light, heat, and moisture accelerates structural cleavage and the formation of colored impurities 2.

Part 1: Quantitative Storage Parameters

To maintain the integrity of the pyridine core and prevent hazardous decomposition 3, strict adherence to the following environmental parameters is required.

ParameterOptimal ConditionTolerance LimitMechanistic Consequence of Violation
Temperature 2°C to 8°C< 25°C (Max 24h)Accelerated thermal kinetic energy drives ether cleavage and nitro-group reduction.
Atmosphere Argon or NitrogenAmbient Air (< 30% RH)Ambient moisture acts as a nucleophile, driving the hydrolysis of the 2-methoxy group into a 2-pyridone.
Light Exposure Total DarknessIndirect ambient lightUV photons excite the 4-nitro group, triggering photoreduction into highly colored nitroso species.
Containment PTFE-lined amber glassStandard clear glassLight penetration and moisture permeation through standard caps cause rapid caking and browning.
Part 2: Troubleshooting & FAQs (The "Why" and "How")

Q: Why does my 5-Chloro-2-methoxy-4-nitropyridine turn from pale yellow to dark brown over time? A: This color shift is a classic hallmark of photolytic degradation. The 4-nitro group is highly sensitive to UV and ambient light. Photons excite the nitro group, triggering a photoreduction pathway that generates nitroso (-NO) or hydroxylamine (-NHOH) intermediates. These species are highly conjugated and intensely colored. Action: Always store the compound in an amber glass vial wrapped in foil.

Q: Can I store this compound in a standard -20°C freezer to completely halt degradation? A: No. While low temperatures reduce thermal kinetic energy, standard laboratory freezers are high-humidity environments prone to frost accumulation. When you remove the cold vial, condensation immediately forms on and inside the container if it isn't perfectly sealed. This moisture drives the nucleophilic hydrolysis of the 2-methoxy group, converting it into a 2-pyridone derivative. Action: Store at 2–8°C in a dedicated, low-humidity chemical refrigerator inside a secondary desiccator.

Q: During my SNAr reaction using this building block, my yields have dropped from 85% to 40%. Could storage be the issue? A: Absolutely. If the compound has partially hydrolyzed to the 2-pyridone, the electronic landscape of the pyridine ring changes fundamentally. The original methoxy-nitropyridine is highly electron-deficient, activating the 5-chloro position for Nucleophilic Aromatic Substitution (SNAr). The resulting pyridone degradation product is significantly more electron-rich, which deactivates the 5-chloro position, stalling your coupling reaction. Action: Run the self-validating HPLC protocol below before committing to large-scale synthesis.

Part 3: Self-Validating Protocol for Purity Verification & Rescue

If your batch has been exposed to ambient conditions, do not use it blindly. Follow this self-validating workflow to quantify degradation and rescue the material if possible.

Phase 1: Analytical Verification (HPLC)

Causality: UV detection at 254 nm is optimal for the nitropyridine chromophore. The primary degradation product (2-pyridone) is significantly more polar than the parent compound and will elute earlier on a reverse-phase column.

  • Sample Prep: Dissolve 1.0 mg of the suspected degraded compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN).

  • Mobile Phase: Run a standard gradient of Water (0.1% TFA) and MeCN (0.1% TFA) over a C18 column.

  • Analysis: Identify the parent peak. Look for a secondary peak at a lower retention time (indicating the polar 2-pyridone hydrolysis product).

  • Decision Gate:

    • Purity > 98%: Proceed to synthesis.

    • Purity 90–98%: Proceed to Phase 2 (Rescue).

    • Purity < 90%: Discard the batch. The degradation is too extensive for efficient recovery.

Phase 2: Rescue Recrystallization

Causality: The degraded 2-pyridone is highly polar and often forms insoluble polymeric aggregates. A hot filtration removes these, while a controlled non-polar crash (Hexane) selectively crystallizes the intact parent compound.

  • Dissolution: Suspend the degraded solid in a minimal volume of warm Ethyl Acetate (EtOAc) at 40°C under an Argon stream.

  • Hot Filtration: Rapidly filter the warm mixture through a PTFE syringe filter to remove insoluble polar degradation products.

  • Precipitation: Slowly add cold Hexane dropwise to the filtrate until the solution becomes slightly turbid.

  • Crystallization: Cool the mixture slowly to room temperature, then transfer to a 2–8°C refrigerator for 4 hours to maximize crystal yield.

  • Recovery & Validation: Filter the purified crystals under a stream of Argon, wash with cold Hexane, and dry in a vacuum desiccator overnight.

  • Self-Validation Step: Re-analyze the dried crystals using the Phase 1 HPLC method. A successful rescue will show the complete disappearance of the lower-retention-time peak. If purity remains below 98%, discard the batch.

Part 4: Workflow Visualization

Workflow A Start: Assess Batch (5-Chloro-2-methoxy-4-nitropyridine) B Visual Inspection (Check for yellowing/clumping) A->B C HPLC / LC-MS Analysis (Quantify Degradation) B->C If no severe discoloration I Discard Batch (Irreversible Degradation) B->I If heavily browned/caked D Purity > 98% C->D E Purity 90-98% C->E F Purity < 90% C->F G Proceed to Synthesis (Store under Argon) D->G H Rescue: Recrystallization (Hexane/EtOAc) E->H F->I H->C Re-test Purity

Fig 1: Workflow for assessing and rescuing degraded 5-Chloro-2-methoxy-4-nitropyridine.

References
  • Source: Google Patents (US11518764B2)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2-methoxy-4-nitropyridine Couplings

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that 5-Chloro-2-methoxy-4-nitropyridine is a highly valuable, yet notoriously difficult,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that 5-Chloro-2-methoxy-4-nitropyridine is a highly valuable, yet notoriously difficult, building block. The adjacent C4-nitro group introduces immense steric hindrance and complex electronic effects that frequently derail standard palladium-catalyzed cross-couplings.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to overcome transmetalation bottlenecks, suppress unwanted nucleophilic aromatic substitution (SNAr), and optimize your catalytic cycles.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is my Suzuki coupling at the C5-Cl bond yielding mostly unreacted starting material or protodehalogenation byproducts? A: The ortho-nitro group at the C4 position introduces severe steric hindrance and potential bidentate coordination to the Pd(II) center following oxidative addition. While the strongly electron-withdrawing nature of the nitro group actually accelerates the initial oxidative addition into the C5-Cl bond, the resulting Pd(II) complex is sterically crowded[1]. This creates a massive kinetic barrier for the transmetalation step. If transmetalation is stalled, the long-lived Pd(II) species undergoes protodehalogenation (often via β -hydride elimination from the solvent or alkoxide base) or leads to catalyst degradation. Causality-Driven Solution: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The sheer steric bulk of these ligands prevents the nitro group from coordinating to the palladium center and forces the Pd(II) intermediate into a highly reactive geometry that accelerates transmetalation[1].

Q2: I am attempting a Buchwald-Hartwig amination, but I observe significant SNAr side products (loss of the nitro group). How can I favor cross-coupling? A: 5-Chloro-2-methoxy-4-nitropyridine is highly electrophilic. The C4-nitro group is para to the pyridine nitrogen, making it an exceptional leaving group for SNAr, especially when exposed to nucleophilic amines or the strong alkoxide bases (like NaOtBu) typically used in Buchwald-Hartwig couplings[2]. Causality-Driven Solution: To outcompete the background SNAr reaction, you must accelerate the Pd-catalytic cycle while suppressing base nucleophilicity.

  • Switch to BrettPhos or RuPhos, which are specifically engineered to accelerate C–N reductive elimination.

  • Avoid strong, nucleophilic bases. Substitute with weaker, non-nucleophilic bases such as anhydrous Cs2CO3.

  • Lower the reaction temperature to 80 °C. SNAr has a higher activation energy than a properly optimized Pd-catalyzed coupling; lowering the temperature differentially slows the unwanted SNAr pathway.

Q3: How do I select the right base and solvent system to overcome transmetalation bottlenecks in hindered Suzuki couplings? A: For ortho-nitro aryl chlorides, the base must efficiently form the highly reactive "ate" complex with the boronic acid without acting as a nucleophile that attacks the C4 position[3]. Causality-Driven Solution: A biphasic system (e.g., 1,4-Dioxane/Water) with K3PO4 is highly effective. The water dissolves the base to maximize the concentration of the boronate complex, driving the difficult transmetalation step forward. Simultaneously, K3PO4 is sufficiently non-nucleophilic to avoid displacing the nitro or chloro groups via SNAr[3].

Part 2: Visualizing the Bottleneck & Diagnostic Workflows

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Requires Bulky Ligand) OA Oxidative Addition (Fast due to -NO2) Pd0->OA + 5-Cl-Pyridine TM Transmetalation (Steric Bottleneck) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Formation) TM->RE + Boronic Acid, Base RE->Pd0 - Coupled Product

Figure 1: Pd-catalyzed coupling cycle highlighting the transmetalation steric bottleneck.

Troubleshooting Issue Low Coupling Yield Path1 Major Byproduct: Protodehalogenation Issue->Path1 Path2 Major Byproduct: SNAr (Loss of -NO2) Issue->Path2 Sol1 Action: Enhance Transmetalation Switch to XPhos/SPhos Use Cs2CO3 Path1->Sol1 Sol2 Action: Suppress Nucleophilicity Use K3PO4 (Non-nucleophilic) Lower Temp to 80°C Path2->Sol2

Figure 2: Diagnostic workflow for troubleshooting hindered cross-coupling reactions.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand and base combination is the single most critical factor in overcoming the steric hindrance of the ortho-nitro group[4].

Table 1: Ligand Selection Matrix for Sterically Hindered ortho-Nitro Aryl Chlorides

LigandTarget Coupling TypeOptimal BaseTransmetalation RateSNAr Suppression
PPh3 Suzuki-MiyauraNa2CO3Low (Stalls easily)Poor
XPhos Suzuki-MiyauraK3PO4 / Cs2CO3HighExcellent
SPhos Suzuki (Aryl Boronic Acids)K3PO4Very HighExcellent
BrettPhos Buchwald-Hartwig (1° Amines)Cs2CO3HighGood
RuPhos Buchwald-Hartwig (2° Amines)Cs2CO3HighGood

Part 4: Self-Validating Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling of 5-Chloro-2-methoxy-4-nitropyridine

Objective: Achieve >85% yield of the C5-arylated product while strictly suppressing C4-SNAr and protodehalogenation pathways.

Materials:

  • 5-Chloro-2-methoxy-4-nitropyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL), rigorously degassed via sparging.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk flask with Pd2(dba)3 and XPhos. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition to a deep, homogeneous red/orange color. This visually confirms the formation of the active L_nPd(0) species. If the solution remains dark purple/black, the catalyst is dead; abort and obtain fresh Pd2(dba)3.

  • Substrate Addition: To the pre-activated catalyst solution, add 5-Chloro-2-methoxy-4-nitropyridine and the arylboronic acid.

  • Base Addition (SNAr Prevention): Dissolve K3PO4 in 2 mL of degassed HPLC-grade water. Add this aqueous solution dropwise to the reaction mixture.

    • Causality: Adding the base as a pre-dissolved aqueous solution prevents localized high concentrations of solid base that can trigger localized SNAr at the C4 position.

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring (1000 rpm) for 12-16 hours.

    • Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area, ensuring the boronate "ate" complex can efficiently access the organic layer for transmetalation.

  • In-Process Monitoring: Monitor via LCMS.

    • Self-Validation Check: The disappearance of the C5-Cl starting material without the appearance of the des-nitro byproduct confirms successful cross-coupling over SNAr.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Part 5: References

  • Benchchem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.1

  • National Institutes of Health (NIH). Transition-metal-catalyzed synthesis of phenols and aryl thiols.3

  • American Chemical Society (ACS). Nitro-Enabled Atroposelective Dynamic Kinetic Resolution of 2-Arylindoles by Phase-Transfer Catalysis. 4

  • Royal Society of Chemistry (RSC). Chapter 3: Synthetic Methods for Primary Anilines. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Chloro-2-methoxy-4-nitropyridine and 5-bromo-2-methoxy-4-nitropyridine

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the vast ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the vast arsenal of heterocyclic scaffolds, substituted nitropyridines are exceptionally valuable due to their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular diversity.

This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 5-Chloro-2-methoxy-4-nitropyridine and 5-Bromo-2-methoxy-4-nitropyridine . We will explore the theoretical underpinnings of their reactivity, present comparative data, and provide a practical, field-proven experimental protocol to empower you to make the most informed choice for your specific application.

The Decisive Factor: Understanding SNAr on Activated Pyridines

Nucleophilic aromatic substitution is not a straightforward single-step displacement. It proceeds via a two-step addition-elimination pathway. The first, and typically rate-determining, step is the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.[1][2] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

In the case of 5-halo-2-methoxy-4-nitropyridines, the pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the nitro group (-NO₂) at the C-4 position, which is para to the halogen at C-5. This specific arrangement is crucial, as it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization and lowering the activation energy of the reaction.[1][3] The pyridine nitrogen atom also participates in stabilizing this intermediate through resonance.[4][5]

The second, faster step involves the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring and yields the final substituted product.[1]

The "Element Effect": Chlorine vs. Bromine as a Leaving Group

In the context of SNAr reactions, the identity of the halogen leaving group has a profound, and sometimes counterintuitive, impact on reactivity. The established reactivity order for halogens in SNAr is typically F > Cl > Br > I .[4][6]

This trend is governed by the first step of the mechanism: the nucleophilic attack. The rate of this step is highly dependent on the electrophilicity of the carbon atom attached to the halogen. A more electronegative halogen polarizes the carbon-halogen (C-X) bond more effectively, withdrawing electron density and making the carbon a more potent electrophile.[4]

  • Chlorine (Electronegativity: ~3.16) induces a stronger dipole in the C-Cl bond compared to bromine.

  • Bromine (Electronegativity: ~2.96) results in a less polarized C-Br bond.

Therefore, the carbon at the C-5 position in 5-chloro-2-methoxy-4-nitropyridine is more electron-deficient and thus more susceptible to nucleophilic attack than its bromo-counterpart. Consequently, the chloro-derivative is expected to exhibit a faster reaction rate in SNAr reactions. While the C-Br bond is weaker than the C-Cl bond and bromine is a better leaving group in terms of its ability to depart, this factor is less critical as the leaving group's expulsion occurs in the second, non-rate-determining step.[6][7]

Head-to-Head Comparison: Physicochemical Properties

A foundational understanding of the physicochemical properties is crucial for handling, storage, and application in chemical reactions.

Property5-Chloro-2-methoxy-4-nitropyridine5-Bromo-2-methoxy-4-nitropyridine
Molecular Formula C₆H₅ClN₂O₃C₆H₅BrN₂O₃
Molecular Weight 188.57 g/mol 233.02 g/mol
CAS Number 100290-76-2955395-97-8
Appearance Typically a light yellow or off-white solidTypically a yellow crystalline solid
Predicted Reactivity (SNAr) HigherLower
Predicted Reactivity (Cross-Coupling) LowerHigher

Visualizing the Reaction: Mechanism and Workflow

To fully grasp the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.

Caption: General mechanism for SNAr on 5-halopyridines.

Experimental_Workflow setup 1. Reaction Setup - Add pyridine substrate, nucleophile,  and solvent (e.g., DMSO) to flask - Inert atmosphere (N₂ or Ar) reaction 2. Reaction - Stir at specified temperature - Monitor by TLC or LC-MS setup->reaction quench 3. Work-up - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->quench wash 4. Purification - Wash organic layer with brine - Dry over Na₂SO₄ or MgSO₄ quench->wash isolate 5. Isolation - Filter and concentrate solvent - Purify by column chromatography  or recrystallization wash->isolate analysis 6. Analysis - Confirm structure and purity  (NMR, MS, HPLC) isolate->analysis

Caption: Standard experimental workflow for SNAr reactions.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a robust, self-validating system for the amination of a 5-halo-2-methoxy-4-nitropyridine.

Materials:

  • 5-Chloro-2-methoxy-4-nitropyridine (1.0 equiv.)

  • Aliphatic or Aromatic Amine (1.1 equiv.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-2-methoxy-4-nitropyridine (1.0 equiv.).

    • Causality: An inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially if any reagents are water-sensitive.

  • Solvent and Reagent Addition: Add anhydrous DMF or DMSO to dissolve the substrate (concentration typically 0.1-0.5 M). Add the amine (1.1 equiv.) followed by the base (e.g., Et₃N, 1.5 equiv.).

    • Causality: Polar aprotic solvents like DMF and DMSO are ideal as they solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile (if formed) and effectively facilitating the charge separation in the Meisenheimer intermediate.[4] The base is added to neutralize the HCl or HBr that is formed as a byproduct, driving the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Causality: Heating provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex. Less reactive nucleophiles will require more forcing conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

    • Trustworthiness: This step is a critical self-validating checkpoint. It prevents premature work-up of an incomplete reaction or decomposition from prolonged heating after completion.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into water or a saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

    • Causality: Quenching with water stops the reaction and precipitates the organic product. Extraction with an immiscible organic solvent separates the product from the polar solvent (DMF/DMSO) and inorganic salts.

  • Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The water wash removes residual DMF/DMSO, while the brine wash helps to break up emulsions and remove the bulk of the dissolved water. Anhydrous Na₂SO₄ removes trace moisture.

  • Final Isolation: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted pyridine.

A Note on Alternative Reactivity: Palladium-Catalyzed Cross-Coupling

It is crucial for the synthetic chemist to recognize that the reactivity trend reverses for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). In these transformations, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] This step is governed by bond dissociation energy, with the order being C-I > C-Br > C-Cl.[6][7]

Therefore, for cross-coupling reactions, 5-bromo-2-methoxy-4-nitropyridine would be the significantly more reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its chloro-analogue.[6][8]

Conclusion and Recommendations

The choice between 5-chloro- and 5-bromo-2-methoxy-4-nitropyridine is not a matter of universal superiority but of strategic selection based on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , 5-chloro-2-methoxy-4-nitropyridine is the recommended substrate. Its higher reactivity, driven by the electronegativity of chlorine, will generally lead to faster reactions and higher yields. This is often coupled with lower cost and wider availability, making it the more economical and efficient choice.[7]

  • For Palladium-Catalyzed Cross-Coupling , 5-bromo-2-methoxy-4-nitropyridine is the clear choice. The weaker C-Br bond facilitates the critical oxidative addition step, ensuring efficient coupling where the chloro-analogue might be sluggish or require more specialized, expensive catalyst systems.[7]

By understanding the mechanistic principles that govern the reactivity of these versatile building blocks, researchers can design more robust, efficient, and logical synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
  • BenchChem.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
  • A Quantitative Assessment of the Comparitive Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution by Molecular. International Research Journal of Science & Engineering.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • BenchChem.
  • Reaction Examples.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
  • BenchChem. An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Nucleophilic arom
  • 16.

Sources

Comparative

HPLC method validation for 5-Chloro-2-methoxy-4-nitropyridine purity analysis

An in-depth comparative guide for the purity analysis of 5-Chloro-2-methoxy-4-nitropyridine (CAS: 719305-32-5), designed for analytical chemists, researchers, and drug development professionals. This guide evaluates the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the purity analysis of 5-Chloro-2-methoxy-4-nitropyridine (CAS: 719305-32-5), designed for analytical chemists, researchers, and drug development professionals. This guide evaluates the physicochemical challenges of this intermediate and compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries under strict ICH Q2(R2) validation guidelines[1].

The Analytical Challenge: Mechanistic Insights

5-Chloro-2-methoxy-4-nitropyridine is a highly functionalized heterocyclic intermediate with a molecular weight of 188.57 g/mol [2]. From a chromatographic perspective, it presents a triad of challenges:

  • Residual Silanol Interactions: The basic nitrogen in the pyridine ring acts as a Lewis base, which strongly interacts with acidic, unendcapped silanols on silica-based columns, leading to severe peak tailing.

  • Electronic Effects: The strongly electron-withdrawing nitro ( −NO2​ ) and chloro ( −Cl ) groups alter the electron density of the aromatic ring, making it highly polarizable.

  • Critical Pair Resolution: Process impurities often include positional isomers (e.g., 3-nitro derivatives) or des-chloro byproducts, which possess nearly identical hydrophobicities to the main API.

Causality in Column Selection: Relying solely on a standard Octadecylsilane (C18) column utilizes only dispersive (hydrophobic) forces. Because the hydrophobic differences between 5-Chloro-2-methoxy-4-nitropyridine and its process impurities are negligible, C18 often fails to provide baseline resolution.

Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The hexyl chain provides baseline hydrophobicity, while the phenyl ring acts as a π -electron donor/acceptor. This enables strong π−π interactions with the electron-deficient pyridine ring and dipole-dipole interactions with the nitro group, resulting in superior selectivity and sharper peak shapes for aromatic compounds[3].

Retention_Mechanism Analyte 5-Chloro-2-methoxy- 4-nitropyridine C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (Dual Mechanism) Analyte->Phenyl π-π & Dipole Tail Peak Tailing & Co-elution C18->Tail Sharp Sharp Peaks & High Resolution Phenyl->Sharp

Logical relationship of stationary phase selection and chromatographic performance.

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical method must act as a self-validating system . This is achieved by implementing a strict System Suitability Test (SST) prior to every sequence. If the SST criteria (Tailing Factor 1.2, Resolution 2.0) are not met, the sequence automatically aborts, preventing the generation of false purity data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. Causality: TFA lowers the pH to ~2.0, fully protonating the pyridine nitrogen and suppressing the ionization of residual silanols (pKa ~3.5), thereby eliminating secondary ion-exchange interactions that cause tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Preparation: Accurately weigh 25.0 mg of 5-Chloro-2-methoxy-4-nitropyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction kinetics).

  • Detection: UV at 254 nm (Optimal chromophore absorption for the nitropyridine scaffold).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration

Step 4: Forced Degradation (Specificity) Subject the sample to 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV Light (Photolysis) for 24 hours. Analyze using a Photodiode Array (PDA) detector to confirm peak purity (Peak Purity Angle < Peak Purity Threshold).

ICH Q2(R2) Validation Workflow

The validation lifecycle follows the modernized ICH Q2(R2) guidelines[1], ensuring the method is fit for its intended purpose across all critical performance characteristics.

Validation_Workflow SST 1. System Suitability Testing (SST) Self-Validating Baseline Spec 2. Specificity & Forced Degradation Peak Purity via PDA SST->Spec Lin 3. Linearity & Range LOQ to 120% Specification Spec->Lin Acc 4. Accuracy Spike Recovery (80/100/120%) Lin->Acc Prec 5. Precision Repeatability & Intermediate Acc->Prec Rob 6. Robustness DoE: Flow, Temp, pH Variations Prec->Rob

ICH Q2(R2) analytical method validation workflow for purity analysis.

Comparative Data: C18 vs. Phenyl-Hexyl Performance

The following tables summarize the experimental validation data, objectively comparing the standard C18 approach against the optimized Phenyl-Hexyl method.

Table 1: Chromatographic Performance & Specificity (SST Parameters)

ParameterC18 Column (150 x 4.6 mm, 3µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3µm)ICH Acceptance Criteria
Retention Time (RT) 6.8 min8.2 minN/A
Tailing Factor ( Tf​ ) 1.65 (Fails)1.08 (Passes) 1.5
Theoretical Plates ( N ) 4,20012,500 5,000
Resolution ( Rs​ ) from Isomer 1.2 (Co-elution)3.4 (Baseline Resolution) 2.0
Peak Purity (Forced Deg.) Impure (Co-eluting degradant)Pure (No co-elution)Purity Angle < Threshold

Analysis: The C18 column fails system suitability due to severe tailing ( Tf​ = 1.65) caused by silanol interactions. The Phenyl-Hexyl column leverages aromatic selectivity[4] to achieve a highly symmetrical peak ( Tf​ = 1.08) and baseline resolution from structurally similar process impurities.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterExperimental Result (Phenyl-Hexyl)ICH Q2(R2) RequirementStatus
Linearity Range 0.05 µg/mL (LOQ) to 600 µg/mL R2≥0.999 Pass ( R2 = 0.9998)
Accuracy (Recovery %) 99.2% - 100.8% (Across 3 levels)98.0% - 102.0%Pass
Method Precision (RSD) 0.6% (n=6 injections) 2.0%Pass
Intermediate Precision 0.8% (Different analyst/day) 2.0%Pass
Limit of Quantitation (LOQ) 0.05 µg/mL (S/N > 10)Signal-to-Noise 10Pass

Conclusion

For the purity analysis of 5-Chloro-2-methoxy-4-nitropyridine, standard hydrophobic C18 columns are insufficient due to peak tailing and poor selectivity for polarizable functional groups. The adoption of a Phenyl-Hexyl stationary phase provides a critical orthogonal retention mechanism ( π−π and dipole interactions), transforming a failing method into a highly robust, ICH Q2(R2)-compliant protocol. This self-validating system ensures maximum trustworthiness for downstream drug development applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency (europa.eu) URL: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL: [Link]

  • Chromatographic Classification and Comparison of Commercially Available Reversed-phase Liquid Chromatographic Columns Containing Phenyl Moieties Source: ResearchGate URL: [Link]

Sources

Validation

Modulating Pyridine Reactivity: A Comparative Guide to the Nucleophilicity of 5-Chloro-2-methoxy-4-nitropyridine Analogs

Executive Summary & Mechanistic Context 5-Chloro-2-methoxy-4-nitropyridine (CAS 719305-32-5) [1] is a highly functionalized heterocycle utilized extensively as a building block in medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Chloro-2-methoxy-4-nitropyridine (CAS 719305-32-5) [1] is a highly functionalized heterocycle utilized extensively as a building block in medicinal chemistry and agrochemical development. The presence of three distinct substituents—an inductively withdrawing 5-chloro group, a strongly electron-donating 2-methoxy group, and a strongly electron-withdrawing 4-nitro group—creates a complex push-pull electronic system across the aromatic ring.

While such highly substituted pyridines are frequently employed as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions, their inherent nucleophilicity (at the pyridine nitrogen) remains a critical parameter. The nucleophilicity dictates their behavior in coordination chemistry, N-alkylation, N-oxidation, and their potential utility as organocatalysts.

This guide systematically compares the nucleophilicity of 5-chloro-2-methoxy-4-nitropyridine against its structural analogs, providing empirical data, mechanistic rationales, and validated experimental protocols for profiling their reactivity.

Structural Analogs and Electronic Effects

The nucleophilicity of the pyridine nitrogen is best quantified using [2], derived from the linear free energy relationship logk=s(N+E) , where E is the electrophilicity parameter of a reference benzhydrylium ion. Recent [3] have further validated that HOMO-LUMO energy gaps directly correlate with these experimental N values.

The Analogs Assessed:
  • 5-Chloro-2-methoxy-4-nitropyridine (Baseline) : The 4-nitro group severely depletes electron density from the ring via resonance (-M) and inductive (-I) effects, drastically reducing the nitrogen's nucleophilicity. The 2-methoxy group provides some resonance stabilization (+M), partially offsetting the nitro group's pull.

  • 5-Fluoro-2-methoxy-4-nitropyridine (5-Fluoro Analog) : Substitution of the 5-chlorine with fluorine increases the inductive electron withdrawal (-I effect) adjacent to the nitro group, further reducing the pKa and nucleophilicity of the pyridine nitrogen while hyper-activating the ring for SNAr.

  • 5-Chloro-2-(dimethylamino)-4-nitropyridine (2-NMe₂ Analog) : Replacing the 2-methoxy group with a stronger resonance donor (dimethylamino) significantly enhances the electron density at the nitrogen, recovering a substantial degree of nucleophilicity.

  • 5-Chloro-2-methoxy-4-cyanopyridine (4-Cyano Analog) : Replacing the 4-nitro group with a 4-cyano group reduces the overall electron-withdrawing magnitude, leading to a moderate recovery of nucleophilicity.

Comparative Reactivity Profile
CompoundSubstituent Changes vs. BaselinePredicted pKa (Conjugate Acid)Mayr Nucleophilicity ( N )*SNAr Reactivity (Relative Rate)**
Baseline None~ 0.5< 5.0High
5-Fluoro Analog 5-Cl 5-F~ 0.2< 4.0Very High
2-NMe₂ Analog 2-OMe 2-NMe 2​ ~ 3.5~ 8.5Low
4-Cyano Analog 4-NO 2​ 4-CN~ 1.8~ 6.0Moderate

*Estimated values in CH₂Cl₂ based on DFT correlations and Mayr's reactivity scales. **Reactivity towards morpholine displacement at C4 or C5.

Mechanistic Visualization

G cluster_0 Substituent Effects on Pyridine N N_core Pyridine Nitrogen (Nucleophilic Center) Outcome_1 High Nucleophilicity (e.g., 2-NMe2 analog) N_core->Outcome_1 Net Donation Outcome_2 Low Nucleophilicity (e.g., 4-NO2, 5-F analog) N_core->Outcome_2 Net Withdrawal Sub_2 2-Methoxy / 2-NMe2 (+M Resonance Donor) Sub_2->N_core Increases e- density Sub_4 4-Nitro / 4-Cyano (-M / -I Withdrawing) Sub_4->N_core Depletes e- density Sub_5 5-Chloro / 5-Fluoro (-I Withdrawing) Sub_5->N_core Inductive pull

Electronic push-pull effects governing the nucleophilicity of 5-Chloro-2-methoxy-4-nitropyridine analogs.

Experimental Protocols (Self-Validating Systems)

To objectively compare these analogs, we rely on a two-pronged experimental approach: Kinetic evaluation of nitrogen nucleophilicity using reference electrophiles, and SNAr susceptibility profiling.

Protocol A: Kinetic Measurement of Pyridine Nucleophilicity
  • Purpose: To determine the precise Mayr nucleophilicity parameter ( N ) of the pyridine nitrogen.

  • Causality: Using highly colored reference electrophiles (benzhydrylium ions) allows for direct UV-Vis monitoring. Pseudo-first-order conditions (excess pyridine) ensure that the absorbance decay strictly reflects the nucleophilic attack of the pyridine nitrogen, isolating this specific reactivity from other potential side reactions. The linearity of kobs​ vs. concentration internally validates the second-order mechanism.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 1.0×10−4 M solution of the reference benzhydrylium tetrafluoroborate (e.g., (p−MeOC6​H4​)2​CH+BF4−​ ) in anhydrous CH 2​ Cl 2​ under an argon atmosphere.

  • Preparation of Nucleophile: Prepare solutions of the pyridine analogs in anhydrous CH 2​ Cl 2​ at varying concentrations (typically 10 to 100 equivalents relative to the electrophile).

  • Kinetic Acquisition: Using a stopped-flow UV-Vis spectrophotometer thermostated at 20 °C, rapidly mix equal volumes of the electrophile and nucleophile solutions.

  • Data Monitoring: Monitor the exponential decay of the benzhydrylium ion's characteristic absorbance band ( λmax​≈600 nm).

  • Data Processing: Fit the absorbance decay to the mono-exponential function At​=A0​e−kobs​t+C to extract the pseudo-first-order rate constant ( kobs​ ).

  • Validation & Calculation: Plot kobs​ against the pyridine concentration. A linear plot yields the second-order rate constant ( k2​ ) as the slope. Use the equation logk2​=s(N+E) to solve for N .

Protocol B: SNAr Reactivity Profiling
  • Purpose: To evaluate the electrophilicity of the pyridine ring (which shares an inverse relationship to nitrogen nucleophilicity).

  • Causality: Morpholine is chosen as a standard secondary amine because it is a strong nucleophile but lacks the steric hindrance of bulkier amines, ensuring the reaction rate is primarily governed by the electronic deficiency of the pyridine ring. DIPEA acts as a non-nucleophilic acid scavenger to prevent protonation of the morpholine, which would otherwise prematurely halt the reaction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 0.1 mmol of the pyridine analog in 1.0 mL of anhydrous DMF in a 4 mL glass vial equipped with a magnetic stir bar.

  • Nucleophile Addition: Add 0.12 mmol (1.2 equiv) of morpholine and 0.2 mmol (2.0 equiv) of N,N-diisopropylethylamine (DIPEA).

  • Incubation: Stir the reaction mixture at a constant temperature (25 °C).

  • Sampling: Withdraw 10 μ L aliquots at 5, 15, 30, 60, and 120 minutes. Quench each aliquot into 990 μ L of a 50:50 Acetonitrile:Water mixture containing 0.1% TFA.

  • HPLC Analysis: Analyze the quenched samples using reversed-phase HPLC (C18 column, UV detection at 254 nm).

  • Quantification: Integrate the peaks corresponding to the starting material and the SNAr product. Plot conversion percentage vs. time to determine the relative reaction rates.

Workflow Visualization

Workflow cluster_kinetic Protocol A: Nucleophilicity Kinetics cluster_snar Protocol B: SNAr Profiling Step1 Prepare Benzhydrylium Ion & Pyridine Solutions Step2 Stopped-Flow UV-Vis Mixing at 20°C Step1->Step2 Step3 Monitor Absorbance Decay (Pseudo-1st Order) Step2->Step3 Step4 Calculate k2 and Derive Mayr N Parameter Step3->Step4 StepA Mix Pyridine Analog + Morpholine + DIPEA StepB Incubate at 25°C & Time-Course Sampling StepA->StepB StepC Quench with TFA & HPLC Analysis StepB->StepC StepD Determine Relative SNAr Conversion Rates StepC->StepD

Parallel experimental workflows for assessing nitrogen nucleophilicity and SNAr susceptibility.

References

  • Brotzel, F., Kempf, B., Singer, T., Zipse, H., & Mayr, H. "Nucleophilicities and Carbon Basicities of Pyridines". Chemistry – A European Journal, 2007, 13(1), 336-345. Available at: [Link]

  • Deka, K., & Phukan, P. "DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine". Journal of Chemical Sciences, 2016, 128(4), 633-647. Available at: [Link]

Comparative

FTIR spectroscopy reference spectrum for 5-Chloro-2-methoxy-4-nitropyridine

High-Resolution FTIR Spectroscopy of 5-Chloro-2-methoxy-4-nitropyridine: A Comparative Guide on ATR vs. Transmission Sampling Techniques Introduction 5-Chloro-2-methoxy-4-nitropyridine (CAS: 719305-32-5)[1] is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Spectroscopy of 5-Chloro-2-methoxy-4-nitropyridine: A Comparative Guide on ATR vs. Transmission Sampling Techniques

Introduction

5-Chloro-2-methoxy-4-nitropyridine (CAS: 719305-32-5)[1] is a highly functionalized heterocyclic compound utilized as a critical intermediate in the synthesis of advanced therapeutics, including BCL6 proto-oncogene inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL)[2]. Because the molecule contains multiple strongly interacting functional groups—an aromatic nitro group, a methoxy ether, and an aryl chloride—Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for verifying its structural integrity during synthetic scale-up.

As a Senior Application Scientist, I frequently observe discrepancies when laboratories switch between Attenuated Total Reflectance (ATR-FTIR) and traditional Transmission FTIR (KBr pellet) techniques. This guide provides an objective, data-driven comparison of these two sampling methodologies, explaining the optical physics behind spectral variations to ensure rigorous quality control and prevent misinterpretation.

Mechanistic Overview: Vibrational Modes

Before comparing instrument performance, we must define the baseline vibrational mechanics of 5-Chloro-2-methoxy-4-nitropyridine. The FTIR spectrum is dominated by the highly polar nitro ( NO2​ ) group and the substituted pyridine ring. Due to the large change in dipole moment during vibration, the N-O stretching bands are exceptionally strong[3].

  • Nitro Group ( NO2​ ): Aromatic nitro compounds exhibit two distinct, intense bands. The asymmetric stretch ( νas​ ) typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretch ( νs​ ) appears in the 1360–1290 cm⁻¹ range[3].

  • Methoxy Group ( −OCH3​ ): Characterized by aliphatic C-H stretching just below 3000 cm⁻¹ and strong C-O-C asymmetric ether stretching between 1250–1050 cm⁻¹.

  • Pyridine Ring: In-ring skeletal C=C and C=N vibrations manifest as medium-to-strong bands in the 1600–1400 cm⁻¹ region[3].

  • Aryl Chloride (C-Cl): Typically observed in the lower frequency "fingerprint" region (800–600 cm⁻¹).

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

While both techniques yield high-quality spectra, the physical interaction between the infrared beam and the sample differs fundamentally. Understanding these optical effects is critical for accurate library matching.

A. Wavelength-Dependent Intensity (The ATR Penetration Effect)

In ATR-FTIR, the infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength of the IR light[4]. Consequently, peaks in the lower wavenumber region (e.g., the C-Cl stretch at ~750 cm⁻¹) will appear artificially more intense relative to the high wavenumber region (e.g., C-H stretches ~3000 cm⁻¹) when compared to a KBr transmission spectrum.

B. Anomalous Dispersion (Peak Shifting)

At frequencies where 5-Chloro-2-methoxy-4-nitropyridine strongly absorbs IR radiation (such as the intense NO2​ stretches), the refractive index of the sample changes rapidly. This phenomenon, known as anomalous dispersion, causes a slight shift in peak positions—typically 2–5 cm⁻¹ lower in ATR compared to transmission spectra[4].

C. The Christiansen Effect (KBr Pellet Scattering)

Transmission FTIR relies on embedding the sample in a transparent potassium bromide matrix. If the sample crystals are not ground to a particle size smaller than the wavelength of the incident IR light (ideally < 2 µm), the particles will scatter the beam rather than simply absorbing it[5]. This causes the Christiansen effect, characterized by an asymmetrically distorted, sloping baseline that artificially alters peak integration[5][6].

Quantitative Data Summary: Expected Spectral Variations

The following table summarizes the expected spectral shifts and intensity variations when analyzing 5-Chloro-2-methoxy-4-nitropyridine.

Functional GroupExpected KBr Position (cm⁻¹)Expected ATR Position (cm⁻¹)Intensity Variation (ATR vs KBr)
Aromatic C-H Stretch ~3050 - 3100~3048 - 3098Weaker in ATR
Aliphatic C-H (Methoxy) ~2850 - 2950~2848 - 2948Weaker in ATR
Asymmetric NO2​ Stretch ~1530~1526Similar
Symmetric NO2​ Stretch ~1350~1347Slightly stronger in ATR
C-O-C Ether Stretch ~1250~1248Stronger in ATR
Aryl C-Cl Stretch ~750~748Significantly stronger in ATR

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to verify that the sample preparation has not compromised the data.

Protocol A: Transmission FTIR (KBr Pellet Method)

Best for: Rigorous quantitative analysis and eliminating optical distortion.

  • Matrix Desiccation: Dry spectroscopic-grade KBr in a muffle furnace at 300°C for 4-5 days. Validation Check: Run a blank KBr pellet; the absence of broad bands at 3400 cm⁻¹ and 1600 cm⁻¹ confirms the elimination of hygroscopic water[6].

  • Milling: Weigh ~2 mg of 5-Chloro-2-methoxy-4-nitropyridine and ~300 mg of dry KBr[6]. Grind the mixture in an agate mortar for at least 3-5 minutes until the consistency is like fine flour. Causality: Reducing particle size to < 2 µm prevents the Christiansen effect and baseline sloping[5].

  • Pressing: Transfer the homogenized powder into a 13 mm die assembly. Apply a vacuum for 2 minutes to remove trapped air, then apply a hydraulic pressure of 10 tons for 5 minutes to form a transparent, glass-like pellet[6].

  • Acquisition: Place the pellet in the transmission holder. Acquire 32-64 scans at 4 cm⁻¹ resolution.

Protocol B: Single-Reflection ATR-FTIR

Best for: Rapid, non-destructive qualitative verification.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit ~5 mg of neat 5-Chloro-2-methoxy-4-nitropyridine powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil and apply optimal, consistent pressure. Causality: Insufficient pressure results in poor optical contact and a weak signal; excessive pressure can damage the crystal or induce polymorphic transitions in sensitive crystalline compounds[4].

  • Acquisition & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm in your spectrometer's software. Validation Check: This algorithm normalizes the wavelength-dependent penetration depth, allowing the spectrum to be accurately cross-referenced against standard transmission libraries[4].

Workflow Visualization

FTIR_Workflow Start 5-Chloro-2-methoxy-4-nitropyridine Decision Analytical Goal? Start->Decision Qual Rapid Qualitative ID Decision->Qual Speed/ID Quant Rigorous Quantitation Decision->Quant Purity ATR ATR-FTIR (Diamond) Qual->ATR KBr Transmission (KBr Pellet) Quant->KBr ATR_Step Apply Constant Pressure Apply ATR Correction ATR->ATR_Step KBr_Step Grind < 2 µm Press under Vacuum KBr->KBr_Step Result Validated Spectrum ATR_Step->Result KBr_Step->Result

FTIR validation workflow for 5-Chloro-2-methoxy-4-nitropyridine sampling techniques.

References

  • Title: Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction | Source: Google Patents | URL
  • Title : FTIR: Transmission vs ATR spectroscopy | Animated Guides | Source : Specac Ltd | URL : [Link]

  • Title : Why Is Potassium Bromide (Kbr) Used In Sample Preparation For Ftir? | Source : Kintek Press | URL :[Link]

  • Title : PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS | Source : ScienceIJSAR | URL :[Link]

Sources

Validation

Benchmarking 5-Chloro-2-methoxy-4-nitropyridine against standard pyridine intermediates

Benchmarking 5-Chloro-2-methoxy-4-nitropyridine Against Standard Pyridine Intermediates: A Comprehensive Guide Introduction & Strategic Utility In modern medicinal chemistry and drug development, the strategic selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Chloro-2-methoxy-4-nitropyridine Against Standard Pyridine Intermediates: A Comprehensive Guide

Introduction & Strategic Utility

In modern medicinal chemistry and drug development, the strategic selection of heterocyclic building blocks dictates the efficiency of downstream diversification. 5-Chloro-2-methoxy-4-nitropyridine (CAS 719305-32-5) represents a highly functionalized, multivalent scaffold [1][1]. Unlike simpler intermediates such as 2-chloro-4-nitropyridine or 5-bromo-2-methoxypyridine, this compound offers three orthogonal vectors for functionalization: a methoxy group for hydrogen-bond acceptor tuning, a highly activated nitro group for chemoselective reduction to build fused bicyclic systems like BCL6 BTB domain inhibitors [2][2], and a strategically positioned C5-chlorine capable of both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Electronic Topography & Reactivity Profiling

Understanding the "push-pull" electronic environment is critical for predicting causality in reactivity:

  • 5-Chloro-2-methoxy-4-nitropyridine: The C2-methoxy group donates electron density into the ring, slightly deactivating it overall but providing stability. However, the C4-nitro group exerts a powerful electron-withdrawing effect, highly activating the ortho-positioned C5-chlorine for SNAr by stabilizing the anionic Meisenheimer intermediate.

  • 2-Chloro-4-nitropyridine: The C2-chlorine is activated by both the adjacent pyridine nitrogen and the inductive pull of the C4-nitro group, making it extremely susceptible to SNAr, sometimes even leading to competing oxidative nucleophilic substitution of hydrogen (ONSH) [3][3]. It lacks a secondary halogen handle for multi-vector elaboration.

  • 5-Bromo-2-methoxypyridine: Lacking the strongly electron-withdrawing nitro group, the C5-halogen is relatively inert to SNAr but serves as an excellent candidate for oxidative addition in palladium- or nickel-catalyzed cross-coupling reactions [4][4], [5][5].

G A 5-Chloro-2-methoxy-4-nitropyridine (Multivalent Scaffold) B Pathway A: SNAr at C5 (Nucleophilic Attack) A->B Amine / Base Polar Aprotic Solvent E Pathway B: Nitro Reduction (Fe/AcOH) A->E Mild Reducing Agent 80°C C Meisenheimer Complex (Stabilized by C4-NO2) B->C D 5-Substituted-2-methoxy-4-nitropyridine C->D Cl- Elimination F Chemoselective Reduction (Preserves C5-Cl) E->F G 4-Amino-5-chloro-2-methoxypyridine F->G Avoids Pd/C Hydrodehalogenation

Orthogonal functionalization pathways of 5-Chloro-2-methoxy-4-nitropyridine.

Benchmarking Data: Quantitative Comparison

Table 1: Reactivity Benchmarking Across Standard Pyridine Intermediates

SubstratePrimary Reaction VectorSNAr Reactivity (Amine, 80°C)Cross-Coupling Reactivity (Pd)Nitro Reduction Tolerance
5-Chloro-2-methoxy-4-nitropyridine C5 (SNAr/Coupling), C4 (Reduction)High (ortho-NO2 activation)Moderate (Requires activated ligands)Excellent (Fe/AcOH preserves Cl)
2-Chloro-4-nitropyridine C2 (SNAr)Very High (N and NO2 activation)Low (SNAr outcompetes coupling)Poor (Cl often lost during reduction)
5-Bromo-2-methoxypyridine C5 (Coupling)Low (Lacks activating NO2)Very High (Standard Suzuki conditions)N/A

Experimental Protocols: Self-Validating Workflows

Protocol 1: Chemoselective Nitro Reduction of 5-Chloro-2-methoxy-4-nitropyridine

Objective: Synthesize 4-amino-5-chloro-2-methoxypyridine, a critical intermediate for kinase and BTB domain inhibitors [2][2]. Causality & Design: Standard catalytic hydrogenation (Pd/C, H2) will result in rapid hydrodehalogenation of the C5-chlorine. To preserve the halogen handle for downstream cross-coupling, a milder, single-electron transfer reduction using Iron (Fe) in Acetic Acid (AcOH) is mandated. Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 5-chloro-2-methoxy-4-nitropyridine (1.0 equiv, e.g., 16.17 mmol) in glacial acetic acid (0.4 M concentration) [2][2].

  • Reagent Addition: Add Iron powder (6.0 equiv, 97.05 mmol) at room temperature. The reaction mixture will initially appear as a yellow/orange suspension.

  • Thermal Activation: Heat the mixture to 80 °C for 1 hour.

  • Self-Validation Checkpoint 1 (Visual): The suspension will transition to a dark brown/grey slurry, indicating the oxidation of Fe(0) to Fe(II)/Fe(III) and the successful reduction of the nitro group.

  • Self-Validation Checkpoint 2 (Analytical): Perform TLC analysis (Hexanes/EtOAc 1:1). The starting material (high Rf) must be completely consumed, replaced by a highly polar, UV-active spot (low Rf) corresponding to the amine. LC-MS should confirm the mass shift from [M+H]+ 189 to [M+H]+ 159.

  • Workup: Quench the reaction mixture in ice water. Basify carefully with saturated aqueous Na2CO3 until pH > 8 to precipitate iron salts. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: SNAr Benchmarking (C5 vs C2 Activation)

Objective: Compare the nucleophilic displacement of chloride in 5-chloro-2-methoxy-4-nitropyridine versus 2-chloro-4-nitropyridine. Causality & Design: The addition-elimination mechanism of SNAr requires stabilization of the anionic Meisenheimer intermediate. In 2-chloro-4-nitropyridine, the pyridine nitrogen acts as an electron sink. In 5-chloro-2-methoxy-4-nitropyridine, the ortho-nitro group provides the necessary resonance stabilization. Step-by-Step Methodology:

  • Setup: Prepare parallel reaction vials containing 1.0 equiv of either 5-chloro-2-methoxy-4-nitropyridine or 2-chloro-4-nitropyridine in DMF (0.2 M).

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction Monitoring: Stir at room temperature for 2-chloro-4-nitropyridine, and at 60 °C for 5-chloro-2-methoxy-4-nitropyridine.

  • Self-Validation Checkpoint: The formation of the Meisenheimer complex often generates an immediate deep orange/red coloration in the solution. For 2-chloro-4-nitropyridine, conversion is typically complete within 2 hours at RT [3][3]. For 5-chloro-2-methoxy-4-nitropyridine, LC-MS monitoring is required to track the displacement of the C5-chlorine over 4-8 hours at elevated temperatures.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C5 position of 5-bromo-2-methoxypyridine vs 5-chloro-2-methoxy-4-nitropyridine. Causality & Design: Aryl bromides (like 5-bromo-2-methoxypyridine) undergo rapid oxidative addition with standard Pd(PPh3)4 [5][5]. Conversely, the C5-chlorine in 5-chloro-2-methoxy-4-nitropyridine requires more electron-rich, sterically demanding ligands (e.g., XPhos or BrettPhos) to facilitate oxidative addition into the stronger C-Cl bond, while simultaneously navigating the steric bulk of the ortho-nitro group. Step-by-Step Methodology:

  • Setup: Under an inert argon atmosphere, combine the pyridine halide (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Catalyst Addition: For 5-bromo-2-methoxypyridine, add Pd(dppf)Cl2 (5 mol%). For 5-chloro-2-methoxy-4-nitropyridine, add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

  • Thermal Activation: Heat to 90 °C.

  • Self-Validation Checkpoint: Monitor by UPLC-MS. The cross-coupled product will display a distinct isotopic pattern shift (loss of the Cl 3 :1 M:M+2 isotope ratio) confirming successful transmetalation and reductive elimination.

References

  • Source: echemi.
  • Title: US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction Source: Google Patents URL
  • Title: Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen | Organic Letters Source: ACS Publications URL
  • Title: Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling Source: PMC - NIH URL
  • Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: Audrey Yun Li URL

Sources

Comparative

A Comparative Guide to the Quantitative Validation of 5-Chloro-2-methoxy-4-nitropyridine by ¹H-qNMR and HPLC-UV

In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 5-Chloro-2-methoxy-4-nitropyridine, a robust analytical validation is not merely a procedural step but a cornerstone of quality assurance. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative validation of this substituted pyridine: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.

The Power of Absolute Quantification: An Introduction to qNMR

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment and the certification of reference materials.[4][5] Unlike chromatographic techniques that rely on calibration curves with reference standards of the analyte itself, qNMR offers absolute quantification.[6] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6][7] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and traceability to the International System of Units (SI).[6][8][9]

For a molecule like 5-Chloro-2-methoxy-4-nitropyridine, ¹H-qNMR is particularly well-suited. The distinct signals of the aromatic protons and the methoxy group provide multiple opportunities for quantification, free from the interferences that can sometimes plague other methods.

The Workhorse of Purity Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[10][11][] When coupled with a UV detector, it becomes a powerful tool for purity determination, especially for compounds with a strong chromophore like 5-Chloro-2-methoxy-4-nitropyridine. The method's strength lies in its high sensitivity and its capacity to resolve impurities from the main compound, providing a detailed purity profile.[13][14]

However, the accuracy of HPLC-UV for purity assessment is contingent on the availability of a highly characterized reference standard of the analyte and the assumption that all impurities have a similar response factor at the chosen wavelength, which is not always the case.

Comparative Analysis: ¹H-qNMR vs. HPLC-UV

Feature¹H-Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[6][7]Relative quantification based on the comparison of peak areas to a calibration curve generated from a reference standard.
Reference Standard Requires a certified internal standard of a different compound.[15] Does not require a reference standard of the analyte.[6]Requires a highly purified and well-characterized reference standard of the analyte itself.
Specificity High. Chemical shift and coupling patterns provide structural confirmation.High, based on retention time. Co-eluting impurities can be a challenge.
Sample Preparation Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[16]Involves dissolution in a mobile phase-compatible solvent and may require filtration.
Analysis Time Relatively short per sample once the method is established.Can be longer due to column equilibration and gradient elution times.
Destructive/Non-destructive Non-destructive; the sample can be recovered.[6]Generally considered destructive as the sample is eluted from the system.
Structural Information Provides inherent structural information, aiding in impurity identification.Provides limited structural information; often requires coupling to a mass spectrometer (LC-MS) for identification.
Traceability Directly traceable to SI units through certified reference materials (CRMs).[8][9]Traceability is dependent on the purity of the analyte's reference standard.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checks and explanations for the chosen parameters.

¹H-qNMR Validation Protocol for 5-Chloro-2-methoxy-4-nitropyridine

The objective of this protocol is to determine the absolute purity of 5-Chloro-2-methoxy-4-nitropyridine using an internal standard.

1. Selection of the Internal Standard:

The choice of an internal standard is critical for the accuracy of qNMR results.[15][17] The ideal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte or solvent.[15]

  • Have a simple ¹H NMR spectrum, preferably with one or more sharp singlet peaks.[8]

  • Have resonances that do not overlap with those of the analyte or solvent.[16]

  • Be soluble in the chosen deuterated solvent.[15]

For 5-Chloro-2-methoxy-4-nitropyridine, Maleic acid is a suitable internal standard. It provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm in DMSO-d₆, which is well-separated from the signals of the analyte.

2. Sample Preparation:

Accurate weighing is crucial for qNMR.[16]

  • Accurately weigh approximately 15 mg of 5-Chloro-2-methoxy-4-nitropyridine into a clean, dry vial using a microbalance.

  • Accurately weigh approximately 10 mg of the certified Maleic acid internal standard into the same vial.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-precision 5 mm NMR tube.

3. NMR Data Acquisition:

The acquisition parameters must be carefully selected to ensure full relaxation of all protons, which is essential for accurate integration.[18][19]

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg' or 'zg30').[20]

  • Pulse Width: Calibrated 90° pulse.[16][21]

  • Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified in both the analyte and the internal standard.[19][22] A conservative D1 of 30 seconds is recommended to ensure complete relaxation. The T₁ values can be experimentally determined using an inversion-recovery pulse sequence.[21][23]

  • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

  • Number of Scans (NS): 16 to 64, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest for precise integration.[16]

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz to improve the S/N without significantly distorting the peak shape.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet from the methoxy group of 5-Chloro-2-methoxy-4-nitropyridine (around 4.1 ppm) and the singlet from the olefinic protons of Maleic acid (around 6.3 ppm).

  • The purity of the analyte is calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Puritystd = Purity of the internal standard

HPLC-UV Purity Determination Protocol

This protocol is designed to separate 5-Chloro-2-methoxy-4-nitropyridine from potential process-related impurities and degradation products.

1. Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the 5-Chloro-2-methoxy-4-nitropyridine reference standard and dissolve it in 100 mL of the sample diluent to get a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Data Analysis:

  • The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Areamain peak / Total Areaall peaks) * 100

  • For a more accurate determination, a calibration curve should be generated using the reference standard at multiple concentration levels, and the purity of the sample should be determined against this curve.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (D1 ≥ 5*T₁ longest) transfer->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Equation integrate->calculate result result calculate->result Absolute Purity

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate result result calculate->result Relative Purity

Hypothetical Data and Comparison

To illustrate the application of these methods, consider a synthesized batch of 5-Chloro-2-methoxy-4-nitropyridine.

Table 1: Comparative Purity Assessment

Parameter¹H-qNMR ResultHPLC-UV Result
Purity (%) 99.2 ± 0.299.5 (Area %)
Identified Impurities Trace solvent (e.g., ethyl acetate) and a minor structural isomer.Two minor impurity peaks with retention times of 15.2 min and 18.5 min.
Uncertainty Low, based on the uncertainty of the certified internal standard and weighing precision.Higher, due to assumptions about impurity response factors.

The ¹H-qNMR result of 99.2% is an absolute purity value, reflecting the mass fraction of the target molecule. The HPLC-UV result of 99.5% is a relative purity based on peak areas. The slight discrepancy can arise if the impurities have a lower UV response at 254 nm compared to the main compound, leading to an overestimation of purity by HPLC. The qNMR method, being insensitive to the chemical nature of impurities (as long as their signals do not overlap), provides a more accurate mass fraction.

Conclusion and Recommendations

Both ¹H-qNMR and HPLC-UV are powerful techniques for the purity assessment of 5-Chloro-2-methoxy-4-nitropyridine. However, they serve complementary roles and their suitability depends on the analytical objective.

  • For primary characterization and the certification of reference materials, ¹H-qNMR is the superior method. Its ability to provide absolute, SI-traceable purity values without the need for an analyte-specific reference standard makes it an invaluable tool for establishing the ground truth of a material's purity.[5][9]

  • For routine quality control, release testing, and stability studies, HPLC-UV is often the more practical choice. Its high throughput and sensitivity to a wide range of impurities make it ideal for monitoring the purity profile of different batches over time.

In a comprehensive validation strategy, these methods should be used in conjunction. qNMR can be used to qualify the primary reference standard, which is then used for the routine, high-throughput analysis by a validated HPLC-UV method. This integrated approach leverages the absolute accuracy of qNMR and the high-throughput, impurity-profiling strength of HPLC, ensuring a robust and reliable quality assessment of 5-Chloro-2-methoxy-4-nitropyridine. This aligns with the principles of a lifecycle approach to analytical procedures, as advocated by modern regulatory guidelines.[24][25]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved March 26, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 26, 2026, from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved March 26, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved March 26, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 26, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved March 26, 2026, from [Link]

  • Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved March 26, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved March 26, 2026, from [Link]

  • Certified reference materials for quantitative NMR. (2023, December 9). Separation Science. Retrieved March 26, 2026, from [Link]

  • Miura, T., & Ito, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Retrieved March 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved March 26, 2026, from [Link]

  • qNMR. (n.d.). BIPM. Retrieved March 26, 2026, from [Link]

  • qNMR Standards. (n.d.). CPAChem Products. Retrieved March 26, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 26, 2026, from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved March 26, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. Retrieved March 26, 2026, from [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved March 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Measuring relaxation times - Inversion recovery for T1. (n.d.). University of Oxford. Retrieved March 26, 2026, from [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. Retrieved March 26, 2026, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved March 26, 2026, from [Link]

  • Quantitative Polymer Characterizations with NMR Cryoprobes through Spin Echo NMR Pulse Sequences. (2022, December 19). ACS Publications. Retrieved March 26, 2026, from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). LibreTexts Chemistry. Retrieved March 26, 2026, from [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. Retrieved March 26, 2026, from [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). ijrcs.org. Retrieved March 26, 2026, from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison, Chemistry Department. Retrieved March 26, 2026, from [Link]

  • Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. (n.d.). ChemRxiv. Retrieved March 26, 2026, from [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. Retrieved March 26, 2026, from [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). PMC. Retrieved March 26, 2026, from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Eurolab. Retrieved March 26, 2026, from [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013, March 26). Agilent. Retrieved March 26, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved March 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Unseen Threat: A Senior Scientist's Guide to Handling 5-Chloro-2-methoxy-4-nitropyridine

For the researcher dedicated to advancing drug development, the novel compound is a frontier of possibility. Yet, with every new molecule comes a responsibility to master its safe handling.

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher dedicated to advancing drug development, the novel compound is a frontier of possibility. Yet, with every new molecule comes a responsibility to master its safe handling. 5-Chloro-2-methoxy-4-nitropyridine, a substituted nitropyridine, is one such compound that demands our full respect and diligence. While specific toxicological data for this exact molecule is not widely published, its structural alerts—a chlorinated aromatic ring, a nitro group, and a pyridine core—provide clear indicators of its potential hazards. Drawing from extensive experience with analogous compounds, this guide provides a comprehensive, field-tested framework for its safe manipulation, ensuring that your research progresses without compromising safety.

The core principle of our approach is not merely to list personal protective equipment (PPE), but to build a self-validating system of safety that begins with a deep understanding of the compound's likely hazards. Based on data from structurally similar nitropyridines, we can anticipate that 5-Chloro-2-methoxy-4-nitropyridine is likely to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, our defense-in-depth strategy focuses on robust containment and minimizing all routes of exposure.

Foundational Safety: Engineering Controls

Before a single gram of the compound is handled, the environment itself must be engineered for safety. Personal protective equipment is the last line of defense; your primary protection is a well-maintained laboratory space.

  • Chemical Fume Hood: All manipulations of 5-Chloro-2-methoxy-4-nitropyridine, especially handling the solid powder, must occur within a certified chemical fume hood.[6] This is non-negotiable. The hood's constant airflow contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for irritating powders.[1][3][5]

  • Emergency Facilities: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[7][8][9] In the event of an accidental exposure, every second is critical to minimizing injury.

The Protective Ensemble: A Detailed PPE Protocol

The selection of PPE is a task-specific decision, grounded in a thorough risk assessment. Below is a detailed breakdown of the required ensemble for handling 5-Chloro-2-methoxy-4-nitropyridine.

Eye and Face Protection: Shielding Against Irreversible Damage

Substituted nitropyridines are frequently classified as causing serious eye irritation or damage.[1][2][3] Accidental splashes are not a minor incident; they are a direct threat to your vision.

  • Minimum Requirement: Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166, are mandatory.[6][7]

  • Elevated Risk Operations: When handling larger quantities or performing reactions with a higher potential for splashing (e.g., vigorous stirring, rapid additions), supplement your goggles with a full-face shield.[9] This provides an additional barrier for your entire face.

Hand Protection: The Impermeable Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove is critical.

  • Glove Type: Nitrile gloves are a common and appropriate choice for incidental contact (splash protection) with a wide range of chemicals.[6] However, it is crucial to understand that "chemical resistance" is not absolute. No specific breakthrough time data is available for 5-Chloro-2-methoxy-4-nitropyridine.

  • The Causality of Glove Choice: The chlorinated and aromatic nature of the molecule suggests that it could potentially permeate standard nitrile gloves over time. Therefore, the protocol must be to change gloves immediately upon any known or suspected contact.[6]

  • High-Risk Scenarios: For extended handling periods or when working with solutions, consider double-gloving or using thicker, heavy-duty nitrile or butyl rubber gloves.[6] Always inspect gloves for tears or pinholes before use.

Body Protection: Preventing Dermal Absorption

Dermal contact is a significant risk, as related compounds are known skin irritants.[1][2][3][5] Your lab coat is not a piece of apparel; it is a technical barrier.

  • Standard Protocol: A clean, fully-buttoned laboratory coat is the minimum requirement for any work with this compound.[6]

  • Splash Hazard: For procedures involving larger volumes or the potential for significant splashing, supplement your lab coat with a chemically resistant apron.

Respiratory Protection: Averting Irritation

While the fume hood is the primary defense against inhalation, certain situations may require an additional layer of protection.

  • Standard Operations: When handling small quantities within a properly functioning fume hood, a respirator is typically not required.

  • Non-Routine Operations: If you are weighing large quantities of the powder or if there is any risk of dust generation outside of a fume hood (e.g., during spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[7][8]

Summary of Personal Protective Equipment

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in fume hood) Chemical Safety GogglesNitrile Gloves (single pair)Lab CoatNot typically required
Reaction Setup/Workup Chemical Safety GogglesNitrile Gloves (double-gloved recommended)Lab CoatNot typically required
Large Scale Operations (>10g) Goggles & Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesLab Coat & Chemical ApronAssess need based on dust/aerosol generation
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesLab Coat & Chemical ApronRequired (Particulate Filter Respirator)

Operational Plan: A Step-by-Step Workflow

A safe outcome is the product of a deliberate, systematic process. Follow this workflow for every operation involving 5-Chloro-2-methoxy-4-nitropyridine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Conduct Risk Assessment & Review SDS of Analogs B 2. Verify Fume Hood Certification is Current A->B C 3. Confirm Eyewash/Shower Accessibility & Function B->C D 4. Don Full, Inspected PPE C->D E 5. Weigh Compound into Tared, Labeled Vessel D->E Begin Work F 6. Carefully Transfer to Reaction Flask E->F G 7. Conduct Experiment F->G H 8. Decontaminate Glassware & Surfaces with Appropriate Solvent G->H Experiment Complete I 9. Segregate All Waste (Solid & Liquid) H->I J 10. Place in Labeled, Sealed Hazardous Waste Container I->J K 11. Doff PPE in Correct Order (Gloves First) J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for Safely Handling 5-Chloro-2-methoxy-4-nitropyridine.

Disposal Plan: Managing the Aftermath

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulations.

  • Waste Segregation: All materials that have come into contact with 5-Chloro-2-methoxy-4-nitropyridine are considered hazardous waste. This includes gloves, weighing paper, contaminated paper towels, and any excess reagent.[6]

  • Containment: Collect all solid and liquid waste in separate, clearly labeled, and chemically compatible hazardous waste containers.[1][6] Never mix incompatible waste streams. The container must be kept sealed when not in use and stored in a designated satellite accumulation area.

  • Final Disposal: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6] Chemical incineration is often the recommended method for halogenated and nitrated organic compounds.[6]

By internalizing the principles and protocols outlined in this guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Treat 5-Chloro-2-methoxy-4-nitropyridine with the informed respect it requires, and you can confidently explore its scientific potential.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. [Link]

  • NextSDS. 5-Chloro-2-Methoxy-4-nitropyridine — Chemical Substance Information. [Link]

Sources

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